3,6-Dichloro-4-methyl-2-nitroaniline
Description
BenchChem offers high-quality 3,6-Dichloro-4-methyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-4-methyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
19853-76-0 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.037 |
IUPAC Name |
3,6-dichloro-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-2-4(8)6(10)7(5(3)9)11(12)13/h2H,10H2,1H3 |
InChI Key |
DPVPUNVOEZLJJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])N)Cl |
Synonyms |
3,6-Dichloro-4-methyl-2-nitroaniline |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Synthetic Pathways of 3,6-Dichloro-4-methyl-2-nitroaniline: A Technical Guide
Introduction & Molecular Architecture
In the landscape of highly substituted aromatic compounds, 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0) represents a complex push-pull electronic system. This molecule serves as a critical intermediate in the development of advanced agrochemicals, specialized azo dyes, and targeted kinase inhibitors.
The molecular architecture of this compound features a benzene ring heavily decorated with functional groups: an electron-donating amine (-NH₂), an electron-withdrawing nitro group (-NO₂), a weakly activating methyl group (-CH₃), and two weakly deactivating but ortho/para-directing chlorine atoms (-Cl). Understanding the synergistic and antagonistic electronic effects of these substituents is paramount for researchers looking to functionalize or synthesize this molecule.
Physicochemical Properties
The distinct arrangement of electron-donating and electron-withdrawing groups imparts unique physicochemical characteristics to the molecule. The strong intramolecular hydrogen bonding between the amine and the adjacent nitro group significantly influences its solubility and melting point.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Structural Causality |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | Base toluidine scaffold with 2x Cl and 1x NO₂ substitutions. |
| Molecular Weight | 221.04 g/mol | Confirmed via exact mass analysis (LC-MS). |
| CAS Registry Number | 19853-76-0 | Unique identifier for the 3,6-dichloro-2-nitro-p-toluidine isomer. |
| Appearance | Yellow/Orange Crystalline Solid | Extended conjugation from the amine lone pair into the nitro group. |
| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in H₂O | High lipophilicity driven by the dichloro and methyl substituents. |
| H-Bond Donors | 1 (-NH₂ group) | Primary amine capable of donating two hydrogen bonds. |
| H-Bond Acceptors | 3 (-NO₂ and -NH₂ groups) | Oxygen atoms of the nitro group and the nitrogen of the amine. |
Retrosynthetic Analysis & Regioselective Logic
The synthesis of highly substituted anilines requires meticulous control over Electrophilic Aromatic Substitution (EAS)[1]. Direct nitration of anilines is notoriously problematic; the strongly oxidizing nature of nitric acid degrades the free amine, while protonation in acidic media yields the meta-directing anilinium ion[2].
To bypass these issues, the synthesis of 3,6-dichloro-4-methyl-2-nitroaniline relies on a protection-nitration-deprotection sequence starting from 2,5-dichloro-4-methylaniline .
The Regioselectivity Mechanism
When the starting material is acetylated to form N-(2,5-dichloro-4-methylphenyl)acetamide, the aromatic ring is primed for highly specific regioselective nitration. The acetamido group (-NHAc) is a strong activating, ortho/para-directing group[3]. Because the para position (C4) is occupied by the methyl group, the electrophile is directed exclusively to the ortho positions (C6). Furthermore, the chlorine atom at C5 synergistically directs the incoming nitronium ion (NO₂⁺) to the C6 position[4].
Caption: Synergistic directing effects driving the regioselective nitration at the C6 position.
Experimental Protocols: A Self-Validating Workflow
The following three-step protocol describes the synthesis of the target compound. Each step incorporates self-validating analytical checkpoints to ensure structural integrity.
Caption: Step-by-step synthetic workflow from 2,5-dichloro-4-methylaniline to the target compound.
Step 1: Amine Protection (Acetylation)
Objective: Convert the primary amine to an acetamide to prevent oxidation and maintain ortho-directing capabilities[5].
-
Dissolve 10.0 g of 2,5-dichloro-4-methylaniline in 30 mL of glacial acetic acid within a 250 mL round-bottom flask.
-
Slowly add 1.2 equivalents of acetic anhydride (Ac₂O) while stirring at room temperature.
-
Heat the mixture to 60 °C for 1 hour.
-
Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water, and dry under vacuum.
-
Validation: IR spectroscopy will show the disappearance of the primary amine N-H doublet (~3300-3500 cm⁻¹) and the appearance of a strong amide C=O stretch at ~1650 cm⁻¹.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at the C6 position via the nitronium ion (NO₂⁺)[6].
-
Dissolve the protected intermediate in 25 mL of concentrated sulfuric acid (H₂SO₄) and cool to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture of 5 mL fuming nitric acid (HNO₃) and 5 mL concentrated H₂SO₄.
-
Add the nitrating mixture dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent over-nitration or ring degradation[7].
-
Stir for an additional 45 minutes at 5 °C, then pour over 200 g of crushed ice. Collect the yellow precipitate via vacuum filtration.
-
Validation: LC-MS will confirm a mass shift of +45 Da. ¹H NMR will reveal the loss of the C6 aromatic proton, leaving only a single aromatic singlet corresponding to the C5 proton.
Step 3: Deprotection (Hydrolysis)
Objective: Cleave the acetyl group to reveal the target 3,6-dichloro-4-methyl-2-nitroaniline.
-
Suspend the nitrated intermediate in 50 mL of ethanol and add 30 mL of 6M hydrochloric acid (HCl).
-
Reflux the mixture at 85 °C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Cool to room temperature and neutralize carefully with 10% NaOH until the pH reaches 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: The return of the primary amine N-H doublet in the IR spectrum and the disappearance of the amide methyl singlet (~2.1 ppm) in the ¹H NMR spectrum confirm successful deprotection.
Analytical Characterization Signatures
To ensure absolute trustworthiness in the structural assignment of 3,6-dichloro-4-methyl-2-nitroaniline, researchers must rely on a matrix of analytical techniques. The table below outlines the definitive self-validating markers for this specific isomer.
Table 2: Self-Validating Analytical Markers
| Analytical Technique | Key Signal / Observation | Structural Significance |
| ¹H NMR (CDCl₃) | Singlet, ~7.5 ppm (1H) | Confirms the isolated aromatic proton at C5. The lack of coupling (J-value) proves the adjacent positions are substituted. |
| ¹H NMR (CDCl₃) | Singlet, ~2.4 ppm (3H) | Corresponds to the -CH₃ group at C4. |
| ¹H NMR (CDCl₃) | Broad singlet, ~6.0 ppm (2H) | Confirms the free -NH₂ protons (signal disappears upon D₂O shake). |
| IR Spectroscopy | ~1530 cm⁻¹ & 1350 cm⁻¹ | Asymmetric and symmetric N-O stretching, confirming the successful introduction of the nitro group. |
| LC-MS (ESI+) | m/z 221.0, 223.0, 225.0 | The 9:6:1 isotopic ratio perfectly matches the presence of two chlorine atoms on the aromatic ring. |
Conclusion
The synthesis and characterization of 3,6-dichloro-4-methyl-2-nitroaniline require a deep understanding of electrophilic aromatic substitution dynamics. By leveraging the synergistic directing effects of the acetamido and chloro groups, researchers can achieve high regioselectivity. The self-validating protocols outlined in this guide ensure that structural integrity is maintained throughout the synthetic lifecycle, providing a robust foundation for downstream applications in drug discovery and materials science.
References
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Wikipedia Contributors. "Electrophilic aromatic substitution." Wikipedia. Available at:[Link][1]
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Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Vedantu. Available at:[Link][3]
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Solubility data of 3,6-Dichloro-4-methyl-2-nitroaniline in organic solvents
An In-depth Technical Guide to the Solubility of Halogenated Nitroaromatic Compounds Focus: Solubility Profile of 3,6-Dichloro-4-methyl-2-nitroaniline and its Analogs in Organic Solvents
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3,6-Dichloro-4-methyl-2-nitroaniline, a halogenated nitroaromatic compound representative of a class of molecules frequently encountered in medicinal and materials chemistry. Due to the limited availability of public data for this specific compound, this document leverages robust data from the structurally similar compound, 4-Methyl-2-nitroaniline, as a reliable proxy to explore solubility principles, experimental determination, and thermodynamic analysis.[1] We present detailed experimental protocols, analyze the impact of solvent properties on solubility, and apply thermodynamic models to correlate the experimental data, offering a foundational resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility
Solubility, defined as the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure, is a fundamental property in chemical and pharmaceutical sciences.[2] For an API, solubility directly influences its dissolution rate and, consequently, its absorption and bioavailability. In process chemistry, knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes to ensure high yield and purity.[3]
The compound class of halogenated nitroanilines is prevalent in the synthesis of dyes, agrochemicals, and pharmaceuticals.[4][5] Molecules like 3,6-Dichloro-4-methyl-2-nitroaniline possess multiple functional groups (amino, nitro, chloro, methyl) that contribute to complex solute-solvent interactions, making their solubility profiles highly dependent on the choice of solvent. This guide aims to provide both the practical "how-to" for solubility determination and the theoretical framework for understanding the observed results.
Experimental Methodology for Solubility Determination
Obtaining accurate and reproducible solubility data hinges on a rigorously controlled experimental protocol. The isothermal equilibrium or "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3][6][7]
Materials and Equipment
-
Solute: High-purity 3,6-Dichloro-4-methyl-2-nitroaniline or a suitable analog (e.g., 4-Methyl-2-nitroaniline).
-
Solvents: Analytical or HPLC grade organic solvents of interest.
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Sealed glass vials (e.g., 20 mL screw-cap vials)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Isothermal Saturation Protocol
The objective is to achieve a thermodynamic equilibrium between the undissolved solid solute and the saturated solution at a constant temperature.[2]
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[1][2]
-
Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
-
Equilibration: Securely cap the vials to prevent solvent evaporation and place them in a temperature-controlled shaker.[1][7] Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to confirm equilibrium by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until two consecutive measurements are statistically identical.[2]
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 2-4 hours) to let the suspended solid settle. For fine suspensions, centrifugation is recommended to separate the undissolved solid from the saturated solution.[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Quantification:
-
Gravimetric Method: The simplest quantification technique involves weighing the filtered aliquot, evaporating the solvent to dryness under controlled conditions (e.g., in an oven at a temperature below the solute's melting point), and weighing the remaining solid residue.[2] The solubility can be calculated from the mass of the solute and the mass of the solvent.
-
Instrumental Analysis: For higher accuracy or lower solubilities, a specific analytical method like HPLC-UV is preferred.[1][4] The filtered saturated solution is precisely diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration is then determined, and the original solubility is back-calculated, accounting for the dilution factor.[1][7]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.
Caption: Derivation of thermodynamic properties from solubility data.
Conclusion
This technical guide has outlined the critical importance of solubility data for halogenated nitroaromatic compounds like 3,6-Dichloro-4-methyl-2-nitroaniline. By leveraging data from a close structural analog, we have demonstrated the profound influence of solvent choice and temperature on solubility. The guide provides a detailed, self-validating experimental protocol for the isothermal saturation method, enabling researchers to generate high-quality, reproducible data. Furthermore, the application of thermodynamic models such as the Apelblat and van't Hoff equations allows for robust data correlation and provides deeper insight into the dissolution process. This foundational knowledge is indispensable for scientists in process chemistry and drug development to make informed decisions regarding solvent selection, purification strategies, and formulation design.
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Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. (2025). ResearchGate. [Link]
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Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. [Link]
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Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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An In-Depth Technical Guide to the Melting and Boiling Points of Substituted Nitroanilines, with a Focus on 3,6-Dichloro-4-methyl-2-nitroaniline
Executive Summary
Introduction: The Critical Role of Physical Properties
In the realm of drug development and chemical synthesis, the melting and boiling points of a compound are fundamental physical constants. These properties serve as primary indicators of purity and are critical for identification.[1] A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[1]
The boiling point, defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is equally vital.[2][3] It provides insight into a compound's volatility and the strength of its intermolecular forces.[2][4] For a compound like 3,6-Dichloro-4-methyl-2-nitroaniline, which is likely a solid at room temperature, the boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
Structural Influences on Melting and Boiling Points
The specific arrangement of substituents on the aniline ring profoundly impacts its physical properties due to variations in intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) and molecular symmetry.[2][5]
-
Intermolecular Forces: The nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing, creating significant molecular dipoles. The amino (-NH₂) group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The relative positions of these groups dictate the potential for both intramolecular and intermolecular hydrogen bonding.
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice.[2][5] This efficient packing requires more energy to disrupt, leading to a higher melting point.[2][5]
-
Molecular Weight: Generally, as molecular weight increases, van der Waals forces become stronger, leading to higher boiling points.[4][6]
For 3,6-Dichloro-4-methyl-2-nitroaniline, the two chlorine atoms, the methyl group, and the nitro group create a sterically hindered and electronically complex environment around the amino group, which will influence its melting and boiling characteristics.
Physicochemical Data of 3,6-Dichloro-4-methyl-2-nitroaniline and Related Isomers
As of the date of this publication, specific, experimentally verified melting and boiling point data for 3,6-Dichloro-4-methyl-2-nitroaniline are not available in major chemical databases. However, we can infer expected properties by examining related, well-characterized compounds. This comparative analysis is a cornerstone of chemical structure-property relationship studies.
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 99-30-9 | 188 - 192[7] | 130 @ 0.27 kPa[7] |
| 2,4-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 2683-43-4 | 101 - 103[8] | Data Not Available |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 89-62-3 | 115 - 116 | Data Not Available |
| 3-Chloro-6-methyl-2-nitroaniline | C₇H₇ClN₂O₂ | 13852-53-4 | Data Not Available | Data Not Available |
| 3-Chloro-2-methyl-4-nitroaniline | C₇H₇ClN₂O₂ | 64863-10-1 | Data Not Available | Data Not Available |
Data sourced from PubChem and commercial supplier catalogs where available. The absence of data for several isomers highlights the specialized nature of these compounds.
Based on the data for 2,6-Dichloro-4-nitroaniline, it is reasonable to hypothesize that 3,6-Dichloro-4-methyl-2-nitroaniline will also have a relatively high melting point and will likely require vacuum distillation to determine its boiling point without decomposition.
Experimental Determination Protocols
The following protocols are designed to be self-validating systems for the precise determination of melting and boiling points.
Protocol for Melting Point Determination (Capillary Method)
This method is the standard for determining the melting point of a crystalline solid.[9][10] Its accuracy relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[11]
Causality: A slow heating rate (~1-2°C per minute) near the melting point is critical.[11] If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously wide and high melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 3,6-Dichloro-4-methyl-2-nitroaniline is completely dry and finely powdered.
-
Press the open end of a capillary tube into the sample powder.[12]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[11]
-
-
Apparatus Setup (Thiele Tube Method):
-
Fill a Thiele tube with a suitable heating oil (e.g., mineral or silicone oil) to just above the top of the side arm.[13]
-
Attach the packed capillary tube to a calibrated thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving.[14]
-
Insert the thermometer assembly into the Thiele tube, ensuring the bulb and sample are immersed in the oil but not touching the glass walls.[13]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The tube's design promotes convection currents, ensuring uniform heat distribution.[14]
-
Initially, heat rapidly to about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute as you approach the melting point.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point range is reported as T₁ - T₂.
-
-
Validation: Perform at least two measurements. Consistent results confirm the accuracy of the determination.
Protocol for Boiling Point Determination (Thiele Tube Micro Method)
For small sample quantities or compounds that may decompose at atmospheric pressure, this micro method is highly effective. It determines the temperature at which the liquid's vapor pressure equals the external pressure.
Causality: The principle relies on trapping a small bubble of vapor in an inverted capillary tube. As the apparatus cools, the vapor pressure inside the capillary drops. When the external pressure (atmospheric pressure) becomes greater than the vapor pressure, the liquid is forced back into the capillary. The temperature at which this occurs is the boiling point.[13][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Attach the fusion tube assembly to a calibrated thermometer with a rubber band, aligning the sample with the thermometer bulb.
-
Secure the assembly in a Thiele tube filled with heating oil, as described in the melting point protocol.
-
-
Measurement:
-
Heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands and the liquid begins to vaporize.[13][15]
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop.
-
Record the temperature at the precise moment the liquid is drawn back into the inverted capillary tube. This is the boiling point.[13][15]
-
-
Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the complete characterization of the melting and boiling points of a novel or uncharacterized compound like 3,6-Dichloro-4-methyl-2-nitroaniline.
Caption: Workflow for Melting and Boiling Point Determination.
Conclusion
While the precise melting and boiling points of 3,6-Dichloro-4-methyl-2-nitroaniline require experimental determination, this guide provides the necessary theoretical foundation and practical, field-proven protocols for such a task. By understanding the influence of molecular structure on these key physical properties and by applying rigorous, validated experimental techniques, researchers can confidently characterize this and other novel compounds. The comparative data from related isomers serve as a valuable benchmark for predicting behavior and validating experimental results.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 3,6-Dichloro-4-methyl-2-nitroaniline
Introduction: The Significance of Structural Elucidation
3,6-Dichloro-4-methyl-2-nitroaniline belongs to the class of halogenated nitroaromatic compounds, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a material's bulk properties, including its solubility, stability, and bioavailability. Therefore, a definitive crystal structure analysis is indispensable for understanding its chemical behavior and for rational drug design.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid.[2][3] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for establishing structure-property relationships.[4] This guide will detail the necessary steps to achieve a high-resolution crystal structure of the title compound, supplemented by other analytical techniques for a full physicochemical characterization.
Synthesis and Crystallization
A crucial prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of suitable size and quality. The following sections outline a proposed synthetic route and crystallization methodologies.
Proposed Synthetic Pathway
The synthesis of 3,6-dichloro-4-methyl-2-nitroaniline can be approached through the chlorination and nitration of a suitable precursor, such as 4-methylaniline. The order of these reactions is critical to achieving the desired substitution pattern. A plausible route involves the protection of the amino group, followed by sequential chlorination and nitration, and concluding with deprotection. A similar strategy is employed for the synthesis of related compounds like 2,6-dichloro-4-nitroaniline.[5][6]
Experimental Protocol: Synthesis of 3,6-Dichloro-4-methyl-2-nitroaniline
-
Protection of the Amino Group: React 4-methylaniline with an appropriate protecting group, such as acetic anhydride, to form N-(4-methylphenyl)acetamide. This step is crucial to prevent oxidation of the amino group during subsequent nitration and to direct the incoming electrophiles.[7][8]
-
Chlorination: The protected intermediate is then subjected to chlorination. A common method involves the use of chlorine gas in an acidic medium, such as hydrochloric acid.[6] The reaction conditions, including temperature and acid concentration, must be carefully controlled to favor dichlorination at the 2- and 5-positions relative to the acetamido group.
-
Nitration: The dichlorinated intermediate is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[8] The acetamido group will direct the nitro group to the ortho position, which is sterically less hindered.
-
Deprotection: The final step is the hydrolysis of the protecting group under acidic or basic conditions to yield the target compound, 3,6-dichloro-4-methyl-2-nitroaniline.[7]
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and alcohol, to obtain a high-purity sample for crystallization trials.[5]
Crystallization Methodologies
Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and can be guided by the solubility of the compound. A moderately soluble solvent is often ideal.
Single-Crystal X-ray Diffraction Analysis
SC-XRD provides detailed information about the crystal's internal lattice, including unit cell dimensions, bond lengths, and bond angles.[3]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3][4] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[2] Modern diffractometers are typically equipped with a CCD or pixel array detector for efficient data acquisition.[4][9]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryoloop.
-
Diffractometer Setup: The crystal is mounted on the goniometer head of the diffractometer. The X-ray source (e.g., Cu Kα or Mo Kα radiation) and detector are configured.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The data collection temperature is often maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to obtain the structure factor amplitudes.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit. For a well-resolved structure, an R-factor of around 0.05 or less is expected.
The expected crystal structure of 2,6-dichloro-4-nitroaniline, a closely related compound, is monoclinic with the space group P2₁/c.[10] It is plausible that 3,6-dichloro-4-methyl-2-nitroaniline will crystallize in a similar space group.
Complementary Analytical Characterization
To provide a comprehensive understanding of the compound, SC-XRD should be complemented by other analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic vibrational modes for 3,6-dichloro-4-methyl-2-nitroaniline are summarized in the table below, based on data for similar nitroaniline derivatives.[11][12]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
| C-N | Stretching | 1250 - 1350 |
-
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroaniline derivatives typically exhibit strong absorption bands in the UV-Vis region due to π-π* and n-π* transitions.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability of the compound, including its melting point and decomposition temperature.[15][16] Understanding the thermal behavior is crucial for applications where the material may be exposed to elevated temperatures.
Visualizing the Workflow
The overall workflow for the crystal structure analysis of 3,6-dichloro-4-methyl-2-nitroaniline can be visualized as a logical progression from synthesis to final structural elucidation.
Caption: Workflow for the structural analysis of 3,6-dichloro-4-methyl-2-nitroaniline.
Conclusion
This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 3,6-dichloro-4-methyl-2-nitroaniline. By following the outlined protocols for synthesis, crystallization, single-crystal X-ray diffraction, and complementary analyses, researchers can obtain a detailed and unambiguous understanding of the compound's solid-state structure. This information is invaluable for its potential applications in drug development, materials science, and synthetic chemistry, enabling a deeper insight into its structure-property relationships.
References
- Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- BenchChem. Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
- Unknown. Single Crystal X-ray Diffraction and Structure Analysis.
- Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
- Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.
- Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Journal of Education for Pure Science-University of Thi-Qar.
- Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC.
- S. Sudha, et al. GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Rasayan Journal of Chemistry.
- Alam, J., et al. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate.
- Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications.
- PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline.
- Monogarov, K. A., et al. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
- Senuta, V. V., et al. (2009). Differential kinetic thermal lens determination of aniline and 4-nitroaniline. R Discovery.
- Zhang, J., et al. (2024). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl- N-nitroanilines. PubMed.
- BenchChem. Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline.
- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.
- PubChem. 3-Chloro-2-methyl-4-nitroaniline.
- AChemBlock. (2026, February 21). 4,6-Dichloro-2-methyl-3-nitroaniline 95%.
- NIST. 2,4-Dichloro-6-nitroaniline. WebBook.
- ChemScene. 3,6-Dichloro-2-nitroaniline.
- Sigma-Aldrich. 4-Methyl-2-nitroaniline.
- Justia Patents. (1981, May 13). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
- Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181-2184.
- Wikipedia. 2,6-Dichloro-4-nitroaniline.
- Sigma-Aldrich. 2,6-Dichloro-4-nitroaniline.
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Methodological & Application
Application Note: Diazotization Protocols for 3,6-Dichloro-4-methyl-2-nitroaniline
Executive Summary
In the realm of synthetic organic chemistry and drug development, the diazotization of heavily substituted, electron-deficient aromatic amines presents a formidable kinetic and thermodynamic challenge. This application note provides a comprehensive, field-validated methodology for the diazotization of1 (CAS 19853-76-0)[1]. By replacing standard aqueous conditions with a highly electrophilic nitrosylsulfuric acid (NSA) system, researchers can achieve complete conversion of this sterically hindered and electronically deactivated substrate into a reactive diazonium intermediate, suitable for downstream Sandmeyer reactions or reductions.
Mechanistic Rationale & Chemical Challenges
The substrate, 3,6-Dichloro-4-methyl-2-nitroaniline, epitomizes the limits of standard diazotization due to two compounding factors:
-
Steric Shielding: The primary amine is flanked by an ortho-nitro group and an ortho-chloro group, physically blocking the approach of bulky nitrosating agents.
-
Electronic Deactivation: The strong electron-withdrawing inductive and mesomeric effects of the -NO₂ and two -Cl substituents severely deplete the electron density on the nitrogen atom. This renders the amine exceptionally weakly basic and poorly nucleophilic[2].
Standard diazotization protocols utilizing aqueous sodium nitrite and hydrochloric acid rely on the in situ generation of nitrous anhydride (N₂O₃) or protonated nitrous acid (H₂NO₂⁺). These species lack the electrophilicity required to attack the deactivated amine[2]. Furthermore, the amine exhibits 3, leading to multiphasic reaction mixtures that promote deleterious side reactions[3].
To overcome these barriers, the reaction environment must be shifted to concentrated sulfuric acid to generate 2. In >90% H₂SO₄, nitrous acid undergoes complete dehydration to form the nitrosonium ion (NO⁺), a highly potent electrophile capable of overcoming the activation energy barrier imposed by the deactivated amine[2][4].
Fig 1. Mechanistic rationale for selecting nitrosylsulfuric acid over standard aqueous diazotization.
Comparative Analysis of Diazotization Systems
The selection of the nitrosating system dictates the success of the reaction. The table below summarizes the quantitative and qualitative differences between common approaches for weakly basic amines.
| Diazotization System | Active Electrophile | Amine Solubility | Reaction Kinetics | Yield & Purity Profile |
| Aqueous NaNO₂ / HCl | N₂O₃ / H₂NO₂⁺ | Very Poor | Extremely Slow | Low yield; high azo-coupling byproducts |
| Alkyl Nitrite / Organic Solvent | Alkyl-ONO / NO⁺ | Moderate | Moderate | Variable; 5[5] |
| Nitrosylsulfuric Acid / Conc. H₂SO₄ | NO⁺ (Nitrosonium ion) | Excellent | Rapid & Complete | High yield; minimal side reactions[2] |
Experimental Protocols
The following self-validating protocols are adapted from established methodologies for 6[6].
Protocol A: Preparation of Nitrosylsulfuric Acid (NSA) Reagent
Note: Commercially available NSA (typically 40% in sulfuric acid) can be used, but fresh preparation ensures maximum titer and minimizes degradation products.
-
Charge a dry, multi-neck round-bottom flask with 50 mL of concentrated sulfuric acid (98%).
-
Cool the flask to 0–5 °C using an ice-salt bath.
-
Slowly add 7.5 g (1.1 equivalents relative to the amine) of finely powdered, dry sodium nitrite (NaNO₂) in small portions under vigorous mechanical stirring[2].
-
Causality Check: Maintain the internal temperature strictly below 10 °C during the addition. Exceeding this temperature causes the premature decomposition of NSA, evolving toxic nitrogen oxide (NOx) gases and lowering the effective NO⁺ concentration[2].
-
Stir the mixture until all solid NaNO₂ has dissolved, yielding a clear, viscous solution.
Protocol B: Diazotization of 3,6-Dichloro-4-methyl-2-nitroaniline
-
In a separate vessel, dissolve 0.1 mol of 3,6-Dichloro-4-methyl-2-nitroaniline in a mixture of 30 mL concentrated H₂SO₄ and 20 mL of 85% phosphoric acid (H₃PO₄)[3][6].
-
Causality Note: Phosphoric acid acts as a crucial co-solvent. It improves the solubility of the sterically hindered amine and prevents the reaction mixture from freezing or becoming unmanageably viscous at near-zero temperatures[6].
-
-
Cool the amine solution to 0–5 °C.
-
Transfer the amine solution to an addition funnel and add it dropwise to the prepared NSA solution from Protocol A.
-
Maintain the reaction temperature strictly between 0 °C and 10 °C.
-
After complete addition, allow the reaction to mature by stirring for 1.5 to 2 hours at 10 °C[6].
-
Self-Validation (In-Process Control): Extract a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of ice water. A clear, pale-yellow solution indicates complete conversion to the water-soluble diazonium salt. The presence of a cloudy suspension indicates unreacted amine, requiring extended stirring[6].
Protocol C: Quenching and Downstream Preparation
-
Pour the viscous diazonium solution over 200 g of crushed ice under vigorous stirring to safely dilute the acid[6].
-
To quench the excess, highly reactive nitrosonium ions, add solid urea in 0.5 g increments until gas evolution (N₂ and CO₂) ceases[6].
-
Causality Note: Unquenched NO⁺ will aggressively oxidize downstream reagents or cause unwanted nitrosation in subsequent steps (e.g., reacting with Cu(I) in Sandmeyer halogenations).
-
-
Self-Validation: Verify the absence of excess NO⁺ using starch-iodide paper. The paper should remain unchanged; an immediate blue-black color indicates residual nitrosating agent, requiring more urea.
Fig 2. Step-by-step experimental workflow for the diazotization of heavily deactivated amines.
References
- Source: studfile.
- Source: orgsyn.
- Title: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water Source: Google Patents URL
- Source: oup.
- Title: Troubleshooting common issues in diazotization reactions with butyl nitrite Source: Benchchem URL
- Source: chemicalbook.
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- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis and Validation of High-Performance Azo Pigments Derived from 3,6-Dichloro-4-methyl-2-nitroaniline
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Rationale
Bridging the gap between high-performance industrial chemistry and pharmaceutical material science, this application note details the rigorous synthesis of azo pigments using 3,6-dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0)[1]. In drug development and medical device manufacturing, highly stable, biocompatible colorants are frequently required for polymer-based drug delivery implants and complex enteric coatings.
However, 3,6-dichloro-4-methyl-2-nitroaniline presents a significant synthetic challenge. The molecule features multiple strongly electron-withdrawing groups (two chloro groups and one nitro group) flanking the amine. This configuration severely depletes the electron density on the nitrogen atom, rendering the amine exceptionally weakly basic. Attempting diazotization using standard aqueous sodium nitrite (NaNO
To overcome this, the amine must be dissolved in concentrated sulfuric acid and treated with nitrosylsulfuric acid (HSO
Causality of reagent selection for weakly basic, highly hindered anilines.
Experimental Protocols: A Self-Validating System
The following protocols incorporate built-in validation steps to ensure reproducibility and prevent side reactions during azo coupling.
Protocol A: Preparation of the Diazonium Salt
-
Amine Dissolution: Dissolve 0.10 mol of 3,6-dichloro-4-methyl-2-nitroaniline in 150 mL of concentrated sulfuric acid (98%) under continuous mechanical stirring. Cool the reaction vessel to 0–5 °C using an ice-salt bath.
-
Nitrosylsulfuric Acid Addition: Slowly add 0.11 mol of nitrosylsulfuric acid (40% solution in sulfuric acid) dropwise over 30 minutes.
-
Causality: Dropwise addition controls the highly exothermic reaction, preventing the thermal decomposition of the fragile diazonium intermediate into phenolic byproducts[3].
-
-
Reaction Maturation: Stir the mixture continuously for 2 hours at 0–5 °C to ensure complete conversion.
-
Validation Step (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide indicator paper. A rapid blue/black color change confirms the presence of excess nitrous acid, validating that the NO
donor was present in sufficient excess. -
Quenching: Add sulfamic acid in small aliquots until the starch-iodide test is negative.
-
Causality: Unreacted nitrous acid will oxidize the coupling component in the subsequent step, leading to dull pigment shades, structural impurities, and batch failure[4].
-
Protocol B: Azo Coupling (Synthesis of the Pigment)
-
Coupling Component Preparation: Dissolve 0.105 mol of the chosen coupling component (e.g., Naphthol AS-D for red pigments) in a dilute aqueous sodium hydroxide solution.
-
Precipitation: Reprecipitate the coupling component as a highly active, fine suspension by rapidly adding dilute acetic acid until the pH reaches 4.5–5.0.
-
Coupling Reaction: Slowly pour the diazonium salt solution (from Protocol A) into the coupling suspension. Maintain the temperature below 10 °C and strictly hold the pH between 4.0 and 5.0 using sodium acetate as a buffer.
-
Maturation and Isolation: Stir the slurry for 1 hour. Heat the mixture to 80 °C for 30 minutes to promote crystal growth (laking), then filter, wash with deionized water until the filtrate is neutral, and dry at 60 °C.
Reaction workflow for the diazotization and coupling of sterically hindered anilines.
Quantitative Data & Stoichiometric Summary
To ensure batch-to-batch consistency—a critical requirement for materials used in medical and pharmaceutical applications—precise stoichiometric ratios and thermal parameters must be maintained.
| Parameter / Reagent | Molar Ratio (vs. Amine) | Target Temperature | Critical Control Point (CCP) |
| 3,6-Dichloro-4-methyl-2-nitroaniline | 1.00 | 0–5 °C | Complete dissolution in H |
| Nitrosylsulfuric Acid | 1.10 | 0–5 °C | Exothermic control during addition |
| Sulfamic Acid (Quench) | As needed | < 10 °C | Negative starch-iodide test |
| Coupling Component (Naphthol AS) | 1.05 | 5–10 °C | Maintain pH 4.0–5.0 via buffer |
| Pigment Maturation | N/A | 80 °C | Crystal lattice stabilization |
Applications in Drug Development & Medical Materials
While traditionally utilized in high-grade industrial coatings, pigments derived from heavily substituted anilines like 3,6-dichloro-4-methyl-2-nitroaniline exhibit exceptional thermal stability and solvent resistance[3]. In the pharmaceutical and biomedical sectors, these properties are leveraged for:
-
Polymeric Implants: Coloring bio-durable polymers (e.g., polyurethane or medical-grade silicone) used in long-term drug delivery devices. The pigment must withstand high melt-extrusion temperatures without degrading or altering the polymer's mechanical properties.
-
Enteric Coatings & Diagnostics: Acting as a visual tracer in complex, multi-layer tablet coatings to ensure uniform thickness and batch consistency during manufacturing.
Because the resulting azo pigments possess extremely high molecular weights and dense crystal lattices, they are virtually insoluble in biological fluids. This lack of solubility minimizes the risk of systemic absorption, providing a highly favorable toxicological profile for specific medical device and tracer applications.
References
- CAS号列表_1_第513页, chemicalbook.com.
- Industrial Organic Pigments: Production, Properties, Applic
- Azo Dyes: Production & Classific
- Product Class 23: Arenediazonium Salts, thieme-connect.de.
Sources
Application Notes & Protocols for the Synthesis of Azo Dyes from 3,6-Dichloro-4-methyl-2-nitroaniline
Introduction: The Versatility of Azo Dyes
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their importance stems from their straightforward and cost-effective synthesis, structural diversity, and the wide spectrum of colors they can produce, ranging from yellow and orange to red, brown, and blue.[2][3] The fundamental structure of an azo dye is characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore, linking two aromatic systems.[1][2]
The synthesis of these vibrant compounds is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4] This guide provides a detailed protocol for the synthesis of azo dyes using 3,6-Dichloro-4-methyl-2-nitroaniline as the diazo component. This particular starting material, with its electron-withdrawing chloro and nitro groups, is an interesting precursor for producing dyes with potentially high lightfastness and stability. These application notes are designed for researchers and scientists in organic synthesis, materials science, and chemical development, offering a framework for the laboratory-scale production of novel colorants.
Critical Safety & Handling Precautions
The synthesis of azo dyes involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.
-
3,6-Dichloro-4-methyl-2-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It may cause damage to organs through prolonged or repeated exposure.[5][6] Always handle this chemical in a well-ventilated area or a chemical fume hood.[5][7]
-
Acids and Bases: Concentrated acids (e.g., HCl) and bases (e.g., NaOH) are corrosive. Handle with extreme care.
-
Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry state.[1][8] Never isolate the diazonium salt. It should always be prepared in a cold solution (0-5 °C) and used immediately in situ for the subsequent coupling reaction.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
Spill & Waste Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste.[7] Do not allow chemicals to enter the environment, as they can be toxic to aquatic life.[5] All chemical waste must be disposed of according to institutional and local regulations.
Principle of Synthesis: A Two-Stage Reaction
The synthesis is a sequential process involving two core chemical transformations:
-
Diazotization: The primary amine group of 3,6-Dichloro-4-methyl-2-nitroaniline is converted into a highly reactive diazonium salt (R-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9] The reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][8]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction.[10][11] It reacts with an electron-rich "coupling component," such as a phenol or an aromatic amine, to form the stable azo compound. The position of the coupling on the aromatic ring of the coupling component is typically para to the activating group (e.g., -OH or -NH₂), unless that position is blocked.[10][11] The choice of coupling component is critical as it determines the final color and properties of the dye.[12]
Experimental Workflow Diagram
Caption: Experimental workflow for azo dye synthesis.
Protocol 1: Diazotization of 3,6-Dichloro-4-methyl-2-nitroaniline
This protocol details the conversion of the primary amine to its corresponding diazonium salt.
Materials & Equipment:
-
3,6-Dichloro-4-methyl-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
250 mL Beaker or Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Graduated Cylinders & Pipettes
-
Thermometer
Procedure:
-
Amine Solution Preparation: In a 250 mL beaker, suspend 2.21 g (0.01 mol) of 3,6-Dichloro-4-methyl-2-nitroaniline in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water.
-
Causality: The amine is often sparingly soluble in water. The strong acid protonates the amine group, forming a more soluble salt and providing the necessary acidic medium for the subsequent reaction with nitrous acid.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.
-
Causality: Diazonium salts are thermally unstable and readily decompose at higher temperatures, which would lead to side products (like phenols) and a lower yield of the desired dye.[1]
-
-
Nitrite Solution Preparation: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Causality: A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine.
-
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent a localized temperature increase, which would decompose the product.[13]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The reaction mixture should become a clear, pale yellow solution, indicating the formation of the soluble diazonium salt.
The resulting cold diazonium salt solution is now ready for immediate use in the azo coupling step. DO NOT attempt to isolate the solid diazonium salt.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.
Materials & Equipment:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
The cold diazonium salt solution from Protocol 1
-
400 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
Procedure:
-
Coupling Component Preparation: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Causality: 2-naphthol is dissolved in an alkaline solution to deprotonate the hydroxyl group, forming the highly reactive sodium naphthoxide ion. This significantly increases the electron density of the aromatic ring, making it a much more potent nucleophile for the electrophilic attack by the diazonium salt.
-
-
Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
Causality: A slow addition with efficient mixing ensures a uniform reaction and prevents side reactions.
-
-
Dye Precipitation: A brightly colored precipitate should form immediately upon mixing. The color is often an intense red or orange.
-
Reaction Completion: Continue to stir the mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper. This removes any unreacted starting materials and inorganic salts.
-
Drying: Allow the solid dye to air-dry or dry it in a desiccator. Record the final mass and calculate the percentage yield.
Quantitative Data Summary
| Parameter | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Diazotization | 3,6-Dichloro-4-methyl-2-nitroaniline | 221.05 | 0.01 | 2.21 g |
| Concentrated HCl | 36.46 | ~0.06 | 5 mL | |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.011 | 0.76 g | |
| Azo Coupling | 2-Naphthol | 144.17 | 0.01 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.05 | 50 mL of 1M soln. | |
| Reaction Conditions | Temperature | - | - | 0–5 °C |
| Reaction Time (Diazotization) | - | - | ~30 min | |
| Reaction Time (Coupling) | - | - | ~30 min |
Purification and Characterization
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity.
-
Characterization: The structure and purity of the synthesized dye should be confirmed using modern analytical techniques:
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch and aromatic C-H bonds.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[14]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.[14]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
-
Potential Applications
Azo dyes synthesized from halogenated and nitrated anilines are valuable for several applications:
-
Textile Dyes: These dyes can be used for dyeing natural and synthetic fibers, often exhibiting good fastness properties due to their molecular structure.[15]
-
Pigments: By increasing molecular size and reducing solubility, these compounds can be adapted for use as pigments in paints, inks, and plastics.[16]
-
Research Applications: The synthesis serves as an excellent model for studying structure-property relationships, exploring how different substituents affect the color and stability of azo compounds.[16][17]
References
- Unknown. The Synthesis of Azo Dyes. Retrieved from a general chemistry lab manual source.
-
CPAchem Ltd. (2025, February 26). Safety Data Sheet for 2-Methyl-4-nitroaniline. Retrieved from [Link]
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Cai, K., He, H., Chang, Y., & Xu, W. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119.
-
Wikipedia. Azo coupling. Retrieved from [Link]
- Al-Rufaie, M. M., & Jber, N. R. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Mini, S., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1777-1781.
- Kareem, A. F., Thejeel, K. A., & Ismael, H. I. (2022). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing.
- Al-Adilee, K. J. (2021). Review on Azo-Compounds and Their Applications.
- Unknown. (2024, July 15). Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines. International Journal of Research and Analytical Reviews (IJRAR).
-
Organic Chemistry Portal. Azo coupling. Retrieved from [Link]
- Unknown. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing. Journal of Biochemical Technology, 9(4), 33-42.
- Obadahun, J., Tsaku, J. E., & Emmanuel, S. A. (2021). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. Global Scientific Journals, 9(11).
- Unknown. (2020, March 29). Diazonium Salts. University-level organic chemistry lecture notes.
- Unknown. (2016). The diazotization process.
- Hartman, W. W., & Dickey, J. B. (1934). m-Nitrophenol. Organic Syntheses, 14, 67.
- Sandoz Ltd. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
-
Organic Chemistry Portal. Diazotisation. Retrieved from [Link]
-
The Good Scents Company. ceteareth-25. Retrieved from [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cpachem.com [cpachem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. Diazotisation [organic-chemistry.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Azo Coupling [organic-chemistry.org]
- 12. zienjournals.com [zienjournals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. asianpubs.org [asianpubs.org]
- 15. ijorarjournal.com [ijorarjournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis and Derivatization of 3,6-Dichloro-4-methyl-2-nitroaniline in Agrochemical Discovery
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Compound: 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0)
Executive Summary
In modern agrochemical discovery, highly functionalized aromatic scaffolds serve as the foundational building blocks for next-generation crop protection agents. 3,6-Dichloro-4-methyl-2-nitroaniline is a premier pentasubstituted intermediate. Its unique substitution pattern—featuring orthogonal reactive sites (amine, nitro, and halogens)—makes it an ideal precursor for Protoporphyrinogen IX oxidase (PPO) inhibitors, phenylpyrazole herbicides, and benzimidazole-based safeners. This application note details the mechanistic rationale, optimized protocols, and chemoselective strategies required to successfully derivatize this sterically hindered and electronically deactivated scaffold.
Mechanistic Insights: The Pentasubstituted Challenge
Working with 3,6-dichloro-4-methyl-2-nitroaniline requires overcoming significant steric and electronic hurdles. The amino group at position 1 is flanked by an ortho-nitro group (C2) and an ortho-chloro group (C6).
-
Electronic Deactivation: The inductive electron withdrawal from the two chlorine atoms, combined with the strong resonance withdrawal from the nitro group, drastically reduces the basicity and nucleophilicity of the amine.
-
Causality in Reagent Selection: Standard diazotization using aqueous sodium nitrite (NaNO₂) and hydrochloric acid (HCl) fails, typically resulting in unreacted starting material. To overcome this, diazotization must be performed using nitrosyl sulfuric acid (prepared in situ from NaNO₂ and concentrated H₂SO₄). This generates the highly electrophilic nitrosonium ion (NO⁺), which is potent enough to attack the deactivated amine[1].
-
Chemoselective Reduction: When converting the nitro group to an o-phenylenediamine, standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of hydrodehalogenation (cleaving the C-Cl bonds). Therefore, single-electron transfer reductions using Béchamp conditions (Iron powder/NH₄Cl) or Stannous Chloride (SnCl₂) are strictly required to preserve the halogenation pattern[2].
Divergent Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways from the core scaffold to three distinct classes of agrochemical derivatives.
Figure 1: Divergent synthetic pathways of 3,6-Dichloro-4-methyl-2-nitroaniline to key herbicide classes.
Experimental Protocols
Protocol A: Synthesis of (3,6-Dichloro-4-methyl-2-nitrophenyl)hydrazine
Pathway to Phenylpyrazole Herbicides
Self-Validating Logic: Phenylhydrazines are notoriously prone to oxidation and decomposition. By performing the reduction of the diazonium intermediate rapidly at sub-zero temperatures using SnCl₂ in concentrated HCl, the highly acidic medium stabilizes the diazonium salt while driving the reduction forward, preventing the formation of undesired phenolic byproducts[3],[4].
Step-by-Step Methodology:
-
Preparation of Nitrosyl Sulfuric Acid: Cool concentrated H₂SO₄ (10 mL per gram of starting aniline) to 0 °C in an ice-salt bath. Slowly add NaNO₂ (1.2 eq) in small portions under vigorous stirring, ensuring the internal temperature does not exceed 5 °C. Heat gently to 70 °C until fully dissolved, then cool back to 0 °C[1].
-
Diazotization: Dissolve 3,6-dichloro-4-methyl-2-nitroaniline (1.0 eq) in a minimal volume of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid at 0–5 °C. Stir for 2 hours. Validation: Spot on TLC (eluent: Hexane/EtOAc 4:1); the disappearance of the bright yellow aniline spot indicates complete diazonium formation.
-
Reduction: In a separate robust flask, dissolve SnCl₂·2H₂O (3.5 eq) in concentrated HCl (5 mL/g). Cool this reducing bath to -5 °C[3].
-
Hydrazine Formation: Transfer the cold diazonium solution dropwise into the SnCl₂ solution under vigorous mechanical stirring. A thick, pale precipitate of the hydrazine hydrochloride salt will immediately begin to form.
-
Isolation: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Filter the precipitate via a Büchner funnel, wash thoroughly with cold ethanol to remove residual acid and tin salts, and dry under high vacuum.
Protocol B: Chemoselective Reduction to 3,6-Dichloro-4-methylbenzene-1,2-diamine
Pathway to Benzimidazole Safeners
Self-Validating Logic: To avoid the hydrodehalogenation commonly seen with palladium catalysts, Iron powder paired with an ammonium chloride buffer provides a mild, surface-mediated electron transfer that strictly targets the nitro group[2].
Step-by-Step Methodology:
-
Reaction Setup: Suspend 3,6-dichloro-4-methyl-2-nitroaniline (1.0 eq) in a solvent mixture of Ethanol and Water (3:1 v/v, 15 mL/g).
-
Activation: Add fine Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (2.0 eq). The NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could lead to side reactions[2].
-
Reflux: Heat the mixture to 80 °C (reflux) under an inert argon atmosphere for 4 hours.
-
Workup & Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Critical Step: Wash the Celite pad thoroughly with hot ethyl acetate (3 × 20 mL) to ensure complete recovery of the diamine, which tends to adsorb to the iron sludge.
-
Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure diamine as an off-white solid.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the reagent choices in the protocols above.
Table 1: Optimization of Diazotization Conditions for 3,6-Dichloro-4-methyl-2-nitroaniline
| Acid System | Nitrite Source | Temp (°C) | Aniline Conversion (%) | Hydrazine Yield (%) |
| Aqueous HCl | NaNO₂ (aq) | 0–5 | < 10% | N/A |
| Glacial AcOH / HCl | NaNO₂ (aq) | 0–5 | 45% | 32% |
| Conc. H₂SO₄ | NaNO₂ (Solid) | 0–5 | > 98% | 82% |
Table 2: Chemoselective Nitro Reduction Optimization
| Reagent System | Solvent | Temp (°C) | Nitro Conversion (%) | Dehalogenation (%) | Diamine Yield (%) |
| H₂ (3 atm), 10% Pd/C | EtOH | 25 | 100% | 85% | < 10% |
| SnCl₂·2H₂O | Conc. HCl | 70 | 100% | 0% | 78% |
| Fe powder, NH₄Cl | EtOH/H₂O | 80 | > 98% | 0% | 91% |
References
-
Spectroscopic investigation of azo-hydrazo tautomerization... (Diazotization of weakly basic amines) Source: Indian Academy of Sciences URL:[Link]
Sources
Application Note: Chemoselective Reduction of 3,6-Dichloro-4-methyl-2-nitroaniline to Diamine Derivatives
Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Strategic Context
The reduction of halogenated nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of benzimidazole, quinoxaline, and benzotriazole pharmacophores. The conversion of 3,6-dichloro-4-methyl-2-nitroaniline to 3,6-dichloro-4-methylbenzene-1,2-diamine presents a classic chemoselectivity challenge: efficiently reducing the sterically hindered nitro group while completely preserving the labile aryl-chloride bonds.
As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical steps. Here, we dissect the mechanistic pitfalls of this specific substrate—namely, hydrodehalogenation—and provide field-validated, self-correcting protocols to ensure high-fidelity diamine synthesis.
Mechanistic Insights: The Hydrodehalogenation Challenge
When reducing 3,6-dichloro-4-methyl-2-nitroaniline, the nitro group at the C2 position is sterically flanked by an amino group (C1) and a chlorine atom (C3). This steric crowding often necessitates harsher reduction conditions (e.g., elevated temperatures or high hydrogen pressure). However, applying brute force with standard transition-metal catalysis (like Pd/C with H₂) inevitably triggers reductive hydrodehalogenation .
The Causality of Dehalogenation: As the electron-withdrawing nitro group (-NO₂) is reduced to an electron-donating amino group (-NH₂), the electron density of the aromatic ring increases significantly. This electron-rich diamine intermediate lowers the activation energy required for the palladium catalyst to undergo oxidative addition into the C-Cl bonds at the C3 and C6 positions. Consequently, the desired product is rapidly consumed to form mono- or fully-dechlorinated impurities .
Competing pathways: Nitro reduction vs. undesired transition-metal catalyzed hydrodehalogenation.
Comparative Analysis of Reduction Strategies
To navigate this chemoselectivity issue, researchers must choose a reduction system that operates via mechanisms orthogonal to C-Cl oxidative addition. The table below summarizes the quantitative and qualitative data for standard reduction systems applied to highly halogenated nitroarenes .
| Reduction System | Reagents / Conditions | Chemoselectivity (Cl Retention) | Yield | Scalability | Key Drawback / Limitation |
| Standard Hydrogenation | Pd/C, H₂ (Atm to 50 psi), MeOH | Poor (< 40%) | Low | High | Severe hydrodehalogenation; complex purification. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, N₂H₄·H₂O, MeOH, 25°C | Good (85 - 95%) | High | Moderate | Exothermic gas evolution; requires strict temperature control to avoid Cl loss. |
| Béchamp Reduction | Fe powder, HCl or NH₄Cl, EtOH/H₂O | Excellent (> 99%) | High | High | Generation of massive iron oxide sludge; difficult filtration. |
| Tin(II) Chloride (Stoichiometric) | SnCl₂·2H₂O, EtOAc or EtOH, 70°C | Excellent (> 99%) | High | Bench-Scale | Tin waste disposal; requires precise pH control during workup to avoid emulsions. |
Optimized Experimental Protocols
Protocol A: Stoichiometric Tin(II) Chloride Reduction (The Gold Standard)
This protocol utilizes the single-electron transfer (SET) redox properties of Sn(II), which is highly specific to the N-O bond and completely inert to aryl chlorides, even at elevated temperatures .
Self-Validating Cues: The reaction is visually self-reporting. The starting material is intensely yellow/orange. As the nitro group is reduced, the solution will transition to a pale yellow or colorless state.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloro-4-methyl-2-nitroaniline (1.0 equiv, e.g., 10 mmol) in ethyl acetate (EtOAc) or ethanol (EtOH) to achieve a 0.2 M concentration.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 to 7.0 equiv) in one portion. Note: The large excess is required to overcome the steric hindrance at the C2 position.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 70°C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Full conversion typically occurs within 1.5 to 3 hours.
-
Cooling & Quenching (Critical Step): Once complete, cool the mixture to 0°C. Slowly pour the reaction into a vigorously stirring beaker of saturated aqueous NaHCO₃.
-
Causality: The pH must be raised to ~8. At this pH, soluble tin complexes are converted into insoluble tin oxides/hydroxides (SnO₂ / Sn(OH)₂). Failing to neutralize the acid generated during the reaction will result in a severe, unextractable emulsion.
-
-
Filtration: Filter the resulting thick white slurry through a tightly packed pad of Celite. Wash the filter cake exhaustively with EtOAc (3 × 50 mL) to recover all diamine trapped in the matrix.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine.
Step-by-step workflow for the stoichiometric SnCl2 reduction protocol.
Protocol B: Mild Catalytic Transfer Hydrogenation (CTH)
For laboratories avoiding heavy metal waste, CTH using hydrazine hydrate is highly effective, provided strict thermal boundaries are maintained .
Step-by-Step Methodology:
-
Setup: Dissolve the substrate (1.0 equiv) in methanol (0.1 M) in a multi-neck flask under a nitrogen atmosphere.
-
Catalyst Addition: Carefully add 5% Pd/C (5-10 mol%). Caution: Pd/C can ignite methanol vapors if exposed to oxygen.
-
Hydrazine Addition: Cool the flask in a water bath (20°C). Add hydrazine hydrate (N₂H₄·H₂O, 5.0 equiv) dropwise over 15 minutes.
-
Causality: Hydrazine decomposes on the palladium surface to yield active hydrogen species and nitrogen gas. The dropwise addition prevents thermal runaway.
-
-
Isothermal Stirring: Stir strictly at room temperature (20-25°C) for 2-4 hours. Do not heat. Heating provides the thermodynamic energy required for the Pd catalyst to insert into the C-Cl bonds, destroying chemoselectivity.
-
Workup: Filter the mixture through Celite to remove the Pd/C. Concentrate the filtrate, dissolve in EtOAc, wash with water to remove residual hydrazine, dry, and evaporate.
Analytical Validation
To ensure the integrity of the 3,6-dichloro-4-methylbenzene-1,2-diamine product, cross-reference the isolated material against these analytical markers:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Disappearance of the highly deshielded aromatic proton (if present in analogs) and the shifting of the methyl peak due to the loss of the strongly electron-withdrawing -NO₂ group.
-
Appearance of two distinct, broad singlets integrating to 2H each (or one broad singlet integrating to 4H depending on exchange rates) between
3.50 - 5.00 ppm, corresponding to the two -NH₂ groups.
-
-
LC-MS (ESI+):
-
The exact mass of the product is 204.02.
-
Crucial Check: You must observe the classic 9:6:1 isotopic cluster for the [M+H]⁺ ion at m/z 205, 207, and 209, which confirms the retention of both chlorine atoms. If a 3:1 cluster at m/z 171/173 is observed, mono-dehalogenation has occurred.
-
References
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Synlett, 2014, 25(10), 1403-1408. URL:[Link]
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews, 2018, 118(22), 11352-11436. URL:[Link]
-
Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines RSC Advances, 2020, 10, 39955-39961. URL:[Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst ACS Catalysis, 2021, 11(7), 4136-4146. URL:[Link]
Navigating the Synthetic Landscape of Polychlorinated Nitroaromatics: Applications of 2,6-Dichloro-4-nitroaniline and Related Compounds
A Note to the Researcher: Comprehensive searches for specific applications and detailed synthetic protocols for 3,6-dichloro-4-methyl-2-nitroaniline have yielded limited specific information within the public scientific domain. This suggests that this particular isomer may have highly specialized applications not widely published or may not be a commonly utilized building block in broader organic synthesis.
However, the structural motifs present in this molecule—a polychlorinated and nitrated aniline core—are features of significant interest in the synthesis of agrochemicals, dyes, and pharmaceuticals. To provide a valuable and technically robust guide, this document will focus on the well-documented applications of a closely related and industrially significant isomer, 2,6-dichloro-4-nitroaniline , with additional insights drawn from the chemistry of 4-methyl-2-nitroaniline . This approach will equip researchers with a strong foundational understanding of the reactivity and synthetic potential of this class of compounds.
Core Synthon: 2,6-Dichloro-4-nitroaniline - A Gateway to Fungicides and Dyes
2,6-Dichloro-4-nitroaniline (CAS No. 99-30-9), also known as Dichloran, is a yellow crystalline solid that serves as a pivotal intermediate in the synthesis of a variety of commercially important molecules.[1][2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
Key Synthetic Transformations and Applications:
-
Reduction to Diamines for Agrochemicals: The most significant application of 2,6-dichloro-4-nitroaniline is its role as a precursor to 3,5-dichloroaniline. This transformation is achieved through the reduction of the nitro group to an amine. 3,5-dichloroaniline is a key building block for various fungicides.[1] The reduction of the nitro group in nitroanilines is a well-established transformation, often carried out using methods like catalytic hydrogenation or metal-acid systems.[3]
-
Azo Dye Synthesis: Like many aromatic amines, 2,6-dichloro-4-nitroaniline is a valuable diazo component in the synthesis of azo dyes.[4] The process involves two key steps: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound.
Experimental Protocols:
Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline via Chlorination of p-Nitroaniline
This protocol is adapted from established industrial processes and provides a reliable method for the laboratory-scale synthesis of 2,6-dichloro-4-nitroaniline.[1][5]
Reaction Scheme:
Materials and Equipment:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl₂)
-
Three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and mechanical stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask, prepare a solution of p-nitroaniline in concentrated hydrochloric acid (a typical concentration range is 4 to 7.5 N).[1]
-
Heat the mixture to a temperature between 95°C and 110°C with vigorous stirring.[1]
-
Introduce a steady stream of chlorine gas through the gas inlet tube into the hot solution.
-
Continue the chlorination until the reaction is complete (monitoring by TLC or GC is recommended). The product, being insoluble in the reaction medium, will precipitate out.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield yellow needles.[5]
Expected Yield: 80-90%
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive acid and toxic chlorine gas. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
The Role of the Methyl Group: Insights from 4-Methyl-2-nitroaniline
4-Methyl-2-nitroaniline (CAS No. 89-62-3), also known as 2-nitro-p-toluidine, provides valuable insights into the reactivity of the methyl and amino groups in this class of compounds.
Key Synthetic Transformations and Applications:
-
Heterocyclic Synthesis (Benzimidazoles): A primary application of ortho-nitroanilines is in the synthesis of benzimidazoles, a scaffold present in many biologically active molecules.[6] The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.
-
Azo Dye Intermediates: Similar to its dichlorinated counterpart, 4-methyl-2-nitroaniline is a common precursor for azo dyes and pigments.[7]
Experimental Protocols:
Protocol 2: Synthesis of a Benzimidazole Derivative from a Nitroaniline Precursor (General Procedure)
This protocol outlines a general two-step procedure for the synthesis of a 2-substituted benzimidazole, illustrating the utility of the ortho-diamine derived from a nitroaniline.
Step 1: Reduction of the Nitro Group
A variety of methods can be employed for the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.
Materials and Equipment:
-
Substituted 2-nitroaniline (e.g., 4-methyl-2-nitroaniline)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted 2-nitroaniline in ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale) at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
Step 2: Condensation to form the Benzimidazole Ring
Materials and Equipment:
-
Substituted o-phenylenediamine (from Step 1)
-
Carboxylic acid or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or mineral acid)
-
Round-bottom flask
-
Heating mantle and reflux condenser
Procedure:
-
Combine the o-phenylenediamine and the carboxylic acid (or aldehyde) in a round-bottom flask.
-
Add the acid catalyst (if using a mineral acid, it can be used as the solvent).
-
Heat the reaction mixture at an elevated temperature (typically 100-150°C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the benzimidazole product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Data Presentation
| Compound | Key Application | Reference |
| 2,6-Dichloro-4-nitroaniline | Precursor to 3,5-dichloroaniline for fungicides | [1] |
| Diazo component for azo dyes | [4] | |
| 4-Methyl-2-nitroaniline | Precursor to benzimidazoles for pharmaceuticals | [6] |
| Intermediate for azo dyes and pigments | [7] |
Table 1: Summary of Key Applications for 2,6-Dichloro-4-nitroaniline and 4-Methyl-2-nitroaniline.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of 2,6-Dichloro-4-nitroaniline and its Application
Caption: Synthetic route to 2,6-dichloro-4-nitroaniline and its conversion to a fungicide precursor.
Diagram 2: General Synthesis of Benzimidazoles from a 2-Nitroaniline
Caption: General pathway for the synthesis of benzimidazoles from 2-nitroaniline derivatives.
References
-
Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Justia Patents. Accessed March 7, 2026. [Link]
-
Heterocycles in Medicinal Chemistry II. PMC. Accessed March 7, 2026. [Link]
- Process for the manufacture of 2,6-dichloro-4- nitroaniline.
-
Influence of Reaction Temperature on Corrosion-Resistant Characteristics of Poly(Aniline-Co-2-Methylaniline) Coatings. ResearchGate. Accessed March 7, 2026. [Link]
-
An Improved Synthesis of N-Substituted-2-nitroanilines. ResearchGate. Accessed March 7, 2026. [Link]
-
Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. PMC. Accessed March 7, 2026. [Link]
-
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. Accessed March 7, 2026. [Link]
-
A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. Accessed March 7, 2026. [Link]
-
3-Chloro-2-methyl-4-nitroaniline. PubChem. Accessed March 7, 2026. [Link]
-
2-Nitroaniline. PubChem. Accessed March 7, 2026. [Link]
- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
-
Reactivity of [ReOCl3(PPh3)2] towards substituted anilines. u:scholar. Accessed March 7, 2026. [Link]
-
4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. Accessed March 7, 2026. [Link]
-
2-nitroaniline – Knowledge and References. Taylor & Francis. Accessed March 7, 2026. [Link]
-
Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). Accessed March 7, 2026. [Link]
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. Accessed March 7, 2026. [Link]
-
Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journals. Accessed March 7, 2026. [Link]
-
Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Accessed March 7, 2026. [Link]
-
2,6-Dichloro-4-nitroaniline. PubChem. Accessed March 7, 2026. [Link]
-
Synthesis, Characterisation and Dyeing Properties of New Bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive dyes based on 1,4-. Accessed March 7, 2026. [Link]
- Use of nitroaniline derivatives for the production of nitric oxide.
-
Synthesis of Dyes and the Textile Industry. IntechOpen. Accessed March 7, 2026. [Link]
-
Preparation of P-Nitroaniline. Scribd. Accessed March 7, 2026. [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of Dyes and the Textile Industry | IntechOpen [intechopen.com]
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- 6. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Catalytic Hydrogenation of 3,6-Dichloro-4-methyl-2-nitroaniline
Introduction: Strategic Importance of the Target Diamine
The catalytic hydrogenation of 3,6-dichloro-4-methyl-2-nitroaniline is a critical chemical transformation that yields 3,6-dichloro-4-methyl-1,2-phenylenediamine. This resulting ortho-phenylenediamine is a highly valuable building block in medicinal and materials chemistry. Its primary utility lies in its role as a precursor for the synthesis of substituted benzimidazoles.[1][2] The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] Therefore, developing a robust, high-yield, and selective protocol for this hydrogenation is paramount for researchers in drug development and organic synthesis.
Reaction Overview and Core Scientific Challenge
The fundamental reaction involves the reduction of a nitro group to an amine using molecular hydrogen in the presence of a metal catalyst.
Reaction Scheme:
The principal challenge in this synthesis is chemoselectivity . The molecule contains two aromatic carbon-chlorine bonds, which are susceptible to reductive cleavage under hydrogenation conditions, a side reaction known as hydrodehalogenation.[5] This undesired reaction leads to the formation of mono-chlorinated or fully dehalogenated byproducts, reducing the yield of the target molecule and complicating purification. Consequently, the choice of catalyst, solvent, and reaction conditions must be carefully optimized to maximize the reduction rate of the nitro group while minimizing the cleavage of the C-Cl bonds.[5][6]
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is the most critical factor for achieving high selectivity. Noble metal catalysts (Palladium, Platinum) and Raney Nickel are the most common choices for nitro group reductions. Their performance, however, varies significantly for halogenated substrates.
| Catalyst System | Solvent | Temp (°C) | Pressure (MPa) | Key Characteristics & Findings | Reference(s) |
| Quenched Skeletal Ni (QS-Ni) + SnCl₄·5H₂O | Methanol | 90-95 | 1.6-2.2 | Tin(IV) chloride acts as an effective inhibitor of dehalogenation, leading to high selectivity for the desired chloro-substituted aniline. | [5] |
| Raney Nickel + Dechlorination Inhibitor | Alcohols | 80-120 | 0.5-1.5 | A cost-effective option. The addition of specific inhibitors is crucial to suppress the hydrodehalogenation side reaction. | [7] |
| Pt-V/C | THF | ~25 | ~0.1 (1 bar) | Platinum-Vanadium on carbon shows high performance and selectivity for halogenated nitroaromatics even under mild conditions. | [8] |
| Pt/C (modified) | Varies | RT - 100 | 0.1 - 1.0 | Standard Pt/C can be unselective, but modifications or the use of specific additives can significantly improve chemoselectivity.[9][10] | [9][10] |
| Pd/C | Varies | Varies | Varies | Generally exhibits very high activity for nitro reduction but is often too aggressive, leading to significant dehalogenation in chlorinated substrates.[8] | [8] |
Recommended Protocol: Selective Hydrogenation Using Modified Raney Nickel
This protocol is designed for laboratory-scale synthesis (5-10 g) and prioritizes selectivity and safety. It adapts established methods for the reduction of chlorinated nitroaromatics using a modified Raney Nickel system in a high-pressure reactor.[5][7]
Materials and Reagents
-
Substrate: 3,6-Dichloro-4-methyl-2-nitroaniline (e.g., 7.5 g)
-
Catalyst: Raney Nickel (W-4 type, aqueous slurry, ~10-15% w/w of substrate, e.g., 0.75 g)
-
Dehalogenation Inhibitor: Thanomine or similar amine-based inhibitor (e.g., ~20% w/w of catalyst, e.g., 0.15 g)[7]
-
Solvent: Methanol, HPLC grade (e.g., 75 mL)
-
Gases: High-purity Hydrogen (H₂) and Nitrogen (N₂)
Equipment
-
High-pressure autoclave/reactor (e.g., 150 mL Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller.
-
Glass liner for the reactor.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).
-
Standard laboratory glassware for work-up.
-
Rotary evaporator.
Experimental Workflow Diagram
Caption: General workflow for high-pressure catalytic hydrogenation.
Step-by-Step Procedure
-
Reactor Charging & Setup:
-
Safety First: Perform all operations in a certified chemical fume hood. Ensure a blast shield is in place.[11]
-
To the glass liner of the autoclave, add 3,6-dichloro-4-methyl-2-nitroaniline (7.5 g), methanol (75 mL), and the dechlorination inhibitor (0.15 g).
-
Catalyst Handling: Raney Nickel is pyrophoric and may ignite upon contact with air or solvents.[12][13] Handle it as an aqueous slurry. Carefully transfer the Raney Nickel slurry (0.75 g) to the reactor liner. It is crucial to keep the catalyst wet at all times during transfer.[14]
-
Place the liner in the autoclave, assemble, and tighten the bolts diagonally to ensure a proper seal.[15]
-
-
Inerting and Pressurization:
-
Connect the reactor to the nitrogen and hydrogen gas lines.
-
Leak Test: Pressurize the sealed reactor with nitrogen to the maximum intended reaction pressure (e.g., 1.5 MPa) and hold for 30 minutes, monitoring for any pressure drop.[15]
-
Vent the nitrogen and purge the system by pressurizing with nitrogen to ~0.2 MPa and venting three times to remove all oxygen.
-
Finally, purge with hydrogen gas once before pressurizing the reactor to the target reaction pressure (e.g., 1.2 MPa).[7]
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90-100 °C).
-
The reaction is exothermic; monitor the temperature closely.
-
Maintain the hydrogen pressure throughout the reaction. Progress can be monitored by the cessation of hydrogen uptake from the reservoir. The reaction is typically complete within 2-6 hours.
-
-
Shutdown and Product Isolation:
-
Once the reaction is complete (no further H₂ uptake), stop heating and allow the reactor to cool to room temperature. Never vent hot hydrogen gas.
-
Carefully vent the excess hydrogen to an exhaust line outside the laboratory.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.[15]
-
Open the reactor in the fume hood.
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Carefully decant the reaction mixture and filter it through the Celite® to remove the catalyst. Rinse the reactor and the filter cake with a small amount of methanol.
-
WARNING: The filtered catalyst remains pyrophoric. Immediately quench it by covering it with a large volume of water in a designated waste container. Do not allow it to dry in the open air.[14]
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 3,6-dichloro-4-methyl-1,2-phenylenediamine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Critical Safety Considerations
Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure and leak-tested.[16]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Palladium on Carbon (Pd/C) can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents. Always handle them in a wet state and under an inert atmosphere when possible.[12][13]
-
High-Pressure Operations: Use reactors and equipment rated for the intended temperature and pressure. Always use a blast shield and ensure the pressure relief systems on the reactor are functional. Never leave a high-pressure reaction unattended.[11][15]
-
Personal Protective Equipment (PPE): Safety goggles with side shields, flame-resistant lab coats, and appropriate chemical-resistant gloves are mandatory at all times.[14]
-
Catalyst Quenching and Disposal: Never dispose of pyrophoric catalysts in standard waste streams. Quench them carefully with water immediately after filtration and store them under water in a clearly labeled, dedicated waste container for proper disposal.
References
-
Journal of Chemical Technology and Metallurgy, 54, 3, 2019, 522-530. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Link]
- Google Patents. (n.d.).
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Wuts, P. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]
-
Palkovits, R., et al. (2015). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. ACS Catalysis. [Link]
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- Google Patents. (n.d.). CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
-
Wang, C., et al. (2023). Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Catalysts recycle tests in p-nitroaniline hydrogenation process. [Link]
- Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Sustainable Energy & Fuels. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. [Link]
-
Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]
-
Ovid. (n.d.). Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine. [Link]
-
Pagliaro, M., et al. (2011). A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. ChemCatChem. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ACS Omega. (2021). Three-Dimensional Network Pd–Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. [Link]
-
CIR. (2022). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. [Link]
-
Rasayan Journal. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]
-
Rhodium.ws. (n.d.). RaneyNi/Formic Acid Nitro Reduction. [Link]
-
The Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
-
ResearchGate. (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. [Link]
-
National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
ResearchGate. (n.d.). REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. [Link]
-
RSC Publishing. (n.d.). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[3]arene-based metal–organic dimer containing amino groups. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions - Safety Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
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- 7. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
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- 10. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3,6-Dichloro-4-methyl-2-nitroaniline Synthesis
Welcome to the Advanced Synthesis Support Center. The synthesis of 3,6-dichloro-4-methyl-2-nitroaniline from 4-methyl-2-nitroaniline presents unique regiochemical and kinetic challenges. Because the aromatic ring contains both a strongly activating amino group (-NH₂) and a strongly deactivating nitro group (-NO₂), controlling the electrophilic aromatic substitution (SEAr) requires precise manipulation of sterics, electronics, and thermodynamics.
This guide provides mechanistic insights, field-validated protocols, and troubleshooting steps to help you overcome stalled reactions, poor regioselectivity, and oxidative degradation.
Mechanistic Overview & Reaction Pathway
To achieve high yields, we must first understand the causality of the reaction's failure points. The starting material, 4-methyl-2-nitroaniline, has three available positions for chlorination: C3, C5, and C6.
-
The First Chlorination (Fast): The C6 position is ortho to the -NH₂ group and meta to the -NO₂ group. It is highly activated and sterically accessible. Chlorination here is rapid and exothermic.
-
The Second Chlorination (Slow): To reach the target 3,6-dichloro product, a second chlorine must be added at the C3 position. However, C3 is flanked by a methyl group and a nitro group, creating massive steric hindrance . Furthermore, the newly added chlorine at C6 inductively withdraws electron density, raising the activation energy barrier for the second SEAr attack[1].
Attempting to force the second chlorination with excess heat or aggressive reagents often leads to the single-electron oxidation of the free amine, resulting in polymerized tar rather than the desired product [2].
Fig 1: Reaction pathway and competing side reactions in the chlorination of 4-methyl-2-nitroaniline.
Experimental Protocols
We provide two self-validating workflows. Protocol A is ideal for rapid lab-scale synthesis using mild reagents. Protocol B is the industrial standard for maximizing yield by completely eliminating oxidation risks.
Protocol A: Direct Catalytic Chlorination using N-Chlorosuccinimide (NCS)
Acetonitrile is the solvent of choice for stabilizing the polar transition state of deactivated anilines during NCS chlorination[2].
-
Step 1: Substrate Dissolution. Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer. Dissolve 50.0 mmol of 4-methyl-2-nitroaniline in 150 mL of anhydrous acetonitrile.
-
Step 2: C6 Chlorination (Kinetic Control). Cool the solution to 0 °C using an ice bath. Portion-wise, add 52.0 mmol (1.04 eq) of NCS over 30 minutes. Maintain the temperature below 5 °C to prevent oxidative degradation [3]. Stir for 1 hour. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.
-
Step 3: C3 Chlorination (Thermodynamic Control). Add 5 mol% FeCl₃ (Lewis acid catalyst) to supercharge the electrophilicity of the remaining NCS. Add an additional 75.0 mmol (1.5 eq) of NCS. Heat the mixture to reflux (82 °C) for 12 hours to overcome the steric hindrance at the C3 position.
-
Step 4: Quench & Workup. Cool to room temperature. Quench with 50 mL of saturated aqueous sodium thiosulfate to neutralize residual oxidant (preventing post-reaction tarring). Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo.
-
Step 5: Purification. Recrystallize the crude solid from hot ethanol to separate the target 3,6-dichloro compound from the 5,6-dichloro isomer.
Protocol B: Protection-Deprotection Strategy (High-Yield Alternative)
When direct chlorination fails due to persistent oxidation, masking the amine lone pair is required.
-
Step 1: Acetylation. React 4-methyl-2-nitroaniline with acetic anhydride (1.2 eq) in toluene at 100 °C for 2 hours to yield N-(4-methyl-2-nitrophenyl)acetamide.
-
Step 2: Dichlorination. Dissolve the protected amine in glacial acetic acid. Add sulfuryl chloride (SO₂Cl₂, 2.5 eq) dropwise at room temperature, then heat to 60 °C for 4 hours. The acetyl group prevents radical cation formation, allowing aggressive chlorination without tarring.
-
Step 3: Deprotection. Add 6M HCl and reflux for 6 hours to hydrolyze the acetyl group. Neutralize with NaOH to precipitate pure 3,6-dichloro-4-methyl-2-nitroaniline.
Troubleshooting Guide & FAQs
Q: Why does my reaction mixture turn into a black, tarry substance? A: Free anilines are highly susceptible to single-electron oxidation by halogens. This forms radical cations that rapidly polymerize into azo compounds and tar[4]. This causality is exacerbated by excess chlorinating agents and high initial temperatures. Solution: Strictly control the temperature during the first equivalent addition (0 °C) or utilize the Protection-Deprotection Strategy (Protocol B) to electronically deactivate the nitrogen lone pair.
Q: My GC-MS shows the reaction stalls at the monochlorinated intermediate (6-chloro). How do I push it to completion? A: The first chlorination at C6 is fast, but the introduced chlorine atom inductively deactivates the ring. The remaining C3 position is sterically blocked by the adjacent methyl and nitro groups [1]. Solution: You cannot overcome this activation energy barrier with time alone. You must introduce a Lewis acid catalyst (e.g., FeCl₃) to increase the electrophilicity of the chlorinating agent and apply thermal activation (reflux).
Q: How do I minimize the formation of the 5,6-dichloro isomer? A: Regioselectivity between C3 and C5 is a delicate balance. While C5 is slightly less sterically hindered, C3 is electronically favored due to its ortho relationship with the electron-donating methyl group. Solution: Using a bulkier chlorinating agent (like NCS over Cl₂ gas) and operating with a strong Lewis acid catalyst shifts the reaction toward electronic control, favoring the 3,6-dichloro product.
Quantitative Data Summary
The following table summarizes expected outcomes based on the chosen synthetic strategy, allowing you to balance operational simplicity against yield.
| Synthesis Strategy | Reagent / Solvent | Catalyst | Conversion (%) | Target Yield (%) | Major Impurity Profile |
| Direct Chlorination (Ambient) | NCS (2.2 eq) / MeCN | None | 45% | 12% | Monochloro intermediate |
| Direct Chlorination (Reflux) | NCS (2.5 eq) / MeCN | FeCl₃ (5 mol%) | 98% | 68% | 5,6-Dichloro isomer (15%) |
| Protection-Deprotection | SO₂Cl₂ (2.5 eq) / AcOH | None | >99% | 89% | Trace over-chlorination |
References
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108.[Link]
-
Neale, R. S., Schepers, R. G., & Walsh, M. R. (1964). The Chlorination of Reactive Anilines. The Journal of Organic Chemistry, 29(11), 3390-3393.[Link]
Sources
Recrystallization solvents for high-purity 3,6-Dichloro-4-methyl-2-nitroaniline
Technical Support Center: Purification & Recrystallization of 3,6-Dichloro-4-methyl-2-nitroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the unique physicochemical challenges of purifying highly substituted nitroanilines.
3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0) is a sterically hindered, moderately polar aromatic compound. The presence of two electron-withdrawing chlorine atoms, a hydrophobic methyl group, and adjacent nitro and amino groups (which engage in intramolecular hydrogen bonding) significantly alters its solubility profile compared to unsubstituted aniline. This guide provides field-proven, self-validating methodologies to ensure you achieve high-purity crystalline yields suitable for downstream drug development and organic synthesis [1].
Part 1: Solvent Selection Matrix
Selecting the correct solvent is the most critical variable in recrystallization. The ideal solvent must exhibit a steep solubility curve—dissolving the target compound sparingly at room temperature but completely at its boiling point [2].
Table 1: Quantitative & Qualitative Comparison of Recrystallization Solvents
| Solvent System | Polarity Profile | Dielectric Constant (ε) | Ideal Use Case | Mechanistic Rationale & Causality |
| Ethanol / Water (Mixed) | High / Very High | ~24 (EtOH) / 80 (H₂O) | Primary Recommendation. General purification of crude synthesis products. | EtOH effectively solvates the lipophilic domains of the molecule at reflux. Water acts as a strong anti-solvent; its high dielectric constant forces the hydrophobic compound out of solution upon cooling [3]. |
| Toluene / Heptane (Mixed) | Non-polar / Non-polar | 2.4 / 1.9 | Removal of highly polar, oxidized polymeric impurities. | The target compound has moderate solubility in hot toluene. Polar impurities (e.g., unreacted salts or oxidized aniline polymers) remain insoluble and can be removed via hot filtration [1]. |
| Isopropanol (IPA) | Medium | 18.3 | Generating large, high-diffraction crystals for X-ray crystallography. | IPA has a lower solubility capacity than EtOH, leading to a slower, more controlled nucleation rate. This slower kinetics prevents crystal defect entrapment. |
| Glacial Acetic Acid | High (Protic) | 6.2 | Recalcitrant, heavily deactivated anilines. | Disrupts strong intermolecular hydrogen bonding networks that cause premature precipitation. Note: Requires careful drying to remove residual acid. |
Part 2: Troubleshooting FAQs
Q: My 3,6-Dichloro-4-methyl-2-nitroaniline is "oiling out" (forming a liquid layer) instead of forming solid crystals. Why is this happening, and how do I fix it? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent system at a temperature above its melting point, or when the solubility curve is too steep. Because 3,6-Dichloro-4-methyl-2-nitroaniline is highly substituted, its crystal lattice energy is easily disrupted by structurally similar impurities, which depresses its melting point [2]. Resolution:
-
Reheat the mixture until the oil completely redissolves into a homogeneous solution.
-
Add 5–10% more of the "good" solvent (e.g., Ethanol) to decrease the saturation temperature.
-
Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature).
-
Self-Validating Step: Introduce a microscopic seed crystal of pure 3,6-Dichloro-4-methyl-2-nitroaniline just above the temperature where oiling previously occurred to bypass the liquid phase and force immediate solid nucleation.
Q: The recovered crystals are heavily discolored (dark brown/black) despite recrystallization. How do I remove this color? A: Causality: Aniline derivatives are highly susceptible to air oxidation, forming highly conjugated, intensely colored polymeric impurities [1]. These polymers often co-crystallize by becoming trapped within the crystal lattice of the target compound. Resolution: Introduce activated carbon (e.g., Darco) during the hot dissolution phase. The porous structure of activated carbon selectively adsorbs high-molecular-weight polymeric impurities. Follow this immediately with a hot gravity filtration through fluted filter paper to remove the carbon before the target compound crystallizes[3].
Q: I am experiencing a very low recovery yield (<40%). How can I optimize this? A: Causality: A low yield indicates that the mother liquor remains highly saturated with your target compound at the final cooling temperature. This is usually caused by using too much initial solvent or selecting a solvent where the compound is too soluble at low temperatures. Resolution: Concentrate the mother liquor via rotary evaporation to half its volume and cool it in an ice bath (0–5°C) to force a second crop of crystals. For future runs, strictly adhere to the rule of adding hot solvent dropwise only until the crude solid just dissolves.
Part 3: Standard Operating Procedure (SOP)
Workflow: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.
Step 1: Hot Dissolution
-
Weigh the crude 3,6-Dichloro-4-methyl-2-nitroaniline and place it in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot Ethanol (approx. 3-5 mL per gram of crude).
-
Heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle. Add additional hot Ethanol dropwise until the solid completely dissolves.
Step 2: Decolorization & Hot Filtration
-
Validation Check: If the solution is opaque or dark brown, remove from heat, allow it to cool slightly (to prevent boiling over), and add 0.1 g of activated carbon per gram of solute. Boil for 5 minutes.
-
Perform a hot gravity filtration through a stemless funnel equipped with fluted filter paper into a pre-heated receiving flask.
-
Validation Check: The resulting filtrate must be a clear, transparent yellow/orange solution.
Step 3: Anti-Solvent Titration
-
Maintain the filtrate at a gentle boil.
-
Slowly add hot deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached[3].
-
Add 1-2 drops of hot Ethanol until the solution just turns clear again.
Step 4: Controlled Crystallization & Isolation
-
Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature (approx. 1 hour).
-
Transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize yield.
-
Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% Ethanol/Water mixture to remove mother liquor residues.
-
Dry the crystals under high vacuum for 12 hours. Validation Check: Confirm purity via Melting Point apparatus or TLC prior to downstream use.
Part 4: Recrystallization & Troubleshooting Workflow
Caption: Decision tree and troubleshooting workflow for the mixed-solvent recrystallization of nitroanilines.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th ed.). Butterworth-Heinemann. Available at:[Link]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Available at:[Link]
Troubleshooting low solubility of 3,6-Dichloro-4-methyl-2-nitroaniline
This guide is designed to provide comprehensive technical support for researchers, scientists, and drug development professionals encountering challenges with the solubility of 3,6-Dichloro-4-methyl-2-nitroaniline. As a compound with limited publicly available physicochemical data, this guide emphasizes a foundational, first-principles approach to troubleshooting, leveraging data from structurally similar molecules to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3,6-Dichloro-4-methyl-2-nitroaniline. What are its general solubility properties?
We can infer its likely low aqueous solubility and preference for organic solvents by examining its structural analogs. For instance, 2,6-Dichloro-4-nitroaniline has a very low water solubility of approximately 6.3 mg/L.[1] It is reasonable to hypothesize that 3,6-Dichloro-4-methyl-2-nitroaniline will exhibit similarly poor solubility in aqueous media.
Q2: Which organic solvents are likely to be most effective for dissolving 3,6-Dichloro-4-methyl-2-nitroaniline?
A2: For compounds of this class, polar aprotic solvents are often a good starting point due to their ability to engage in dipole-dipole interactions without interfering with the compound's hydrogen bonding capabilities. Based on data for similar chlorinated nitroanilines, we can suggest a screening hierarchy of solvents.
Table 1: Recommended Initial Solvent Screening for 3,6-Dichloro-4-methyl-2-nitroaniline (Based on Analog Data)
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Moderate | These solvents are effective at solvating polar functional groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Offer a balance of polarity and are generally good solvents for many organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability to hydrogen bond may aid solubility, but the overall hydrophobic nature of the molecule might limit it. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | "Like dissolves like" principle suggests some solubility, but these are less polar than aprotic solvents. |
| Aromatic | Toluene | Low | Generally too non-polar to effectively solvate the nitro and amine groups. |
| Aqueous | Water, Buffered Solutions (neutral pH) | Very Low | Expected to be practically insoluble. |
Q3: Can I improve the aqueous solubility of 3,6-Dichloro-4-methyl-2-nitroaniline by adjusting the pH?
A3: Yes, this is a viable strategy. The aniline moiety has a basic nitrogen atom that can be protonated under acidic conditions to form a more soluble salt.[2] The pKa of the conjugate acid of the aniline group will determine the optimal pH for dissolution. While the specific pKa for 3,6-Dichloro-4-methyl-2-nitroaniline is not published, related nitroanilines have pKa values for their conjugate acids in the low single digits. Therefore, attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4) is a logical first step.
Q4: Are there any safety precautions I should be aware of when handling this compound?
Troubleshooting Guide: Low Solubility
This section provides a systematic workflow to address low solubility issues with 3,6-Dichloro-4-methyl-2-nitroaniline.
Initial Assessment and Strategy
Before proceeding with experimental work, it's crucial to define the requirements of your experiment. What is the desired final concentration? What is the solvent system of your assay or reaction? Answering these questions will guide your choice of solubilization strategy.
Diagram 1: Decision Workflow for Solubilizing 3,6-Dichloro-4-methyl-2-nitroaniline
Caption: A step-by-step decision-making workflow for troubleshooting the low solubility of 3,6-Dichloro-4-methyl-2-nitroaniline.
Experimental Protocols
This protocol outlines a method for systematically determining the solubility of 3,6-Dichloro-4-methyl-2-nitroaniline in various organic solvents.
Objective: To identify an effective organic solvent and quantify the solubility at a given temperature.
Methodology: Isothermal Shake-Flask Method
-
Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent (refer to Table 1).
-
Addition of Solute: Add an excess amount of 3,6-Dichloro-4-methyl-2-nitroaniline to each vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 3,6-Dichloro-4-methyl-2-nitroaniline using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
Objective: To determine if acidic conditions can improve the aqueous solubility of 3,6-Dichloro-4-methyl-2-nitroaniline.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0.
-
Solubility Determination: Follow the Isothermal Shake-Flask Method described in Protocol 1, using the prepared buffers as the solvents.
-
Analysis: Quantify the concentration in the filtered supernatant for each pH value. Plot solubility as a function of pH to identify the optimal range for dissolution.
Objective: To solubilize 3,6-Dichloro-4-methyl-2-nitroaniline in an aqueous system using a water-miscible organic co-solvent.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent where it shows high solubility (e.g., DMSO or ethanol).
-
Titration: While vigorously vortexing the desired aqueous buffer, slowly add small aliquots of the concentrated stock solution.
-
Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates that the solubility limit in that co-solvent/buffer ratio has been exceeded.
-
Optimization: Experiment with different co-solvents and their final concentrations (typically keeping the organic solvent content below 5% v/v to minimize effects in biological assays) to find the optimal conditions that maintain the desired concentration without precipitation.
Diagram 2: Analytical Workflow for Solubility Quantification
Caption: A generalized workflow for quantifying the concentration of 3,6-Dichloro-4-methyl-2-nitroaniline in a saturated solution using HPLC-UV.
Advanced Strategies
If the above methods are insufficient to achieve the desired concentration, more advanced formulation techniques may be necessary. These approaches often require specialized equipment and expertise:
-
Solid Dispersions: The compound can be dispersed in a water-soluble polymer matrix (e.g., PVP, PEG) to create an amorphous form, which often has a higher dissolution rate. This is typically achieved through methods like solvent evaporation or hot-melt extrusion.
-
Use of Surfactants or Cyclodextrins: Non-ionic surfactants or cyclodextrins can be used to form micelles or inclusion complexes, respectively, which can encapsulate the hydrophobic molecule and increase its apparent aqueous solubility.
These advanced techniques are powerful but require careful development and characterization to ensure the formulation is stable and does not interfere with downstream applications.
References
-
CPAchem Ltd. (2025). Safety data sheet: 2-Methyl-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). SAFETY DATA SHEET: 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methyl-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. Retrieved from [Link]
-
Synectics. (1996). Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]
-
PMC. (2025). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Retrieved from [Link]
-
EnviroTech Europe. (n.d.). Co-Solvent Cleaners for Vapour Degreasing. Retrieved from [Link]
Sources
Technical Support Center: Isomer Resolution for Polysubstituted Nitroanilines
Welcome to the advanced troubleshooting and methodology center for the purification of highly substituted halogenated anilines. This guide is specifically engineered for researchers isolating 3,6-Dichloro-4-methyl-2-nitroaniline from its complex regioisomeric mixtures.
Due to the extreme steric hindrance and electron-withdrawing nature of the substituents (two chloro groups, a methyl group, and a nitro group), these isomers exhibit nearly identical molecular weights, boiling points, and bulk polarities. Successful separation requires exploiting subtle intramolecular forces rather than macroscopic physical properties.
Diagnostic Separation Strategy
Before selecting a purification route, you must evaluate your batch scale and purity requirements. The following decision matrix dictates the optimal self-validating workflow for isolating the target isomer.
Decision matrix for separating 3,6-dichloro-4-methyl-2-nitroaniline isomers based on scale.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why do standard aqueous acid-base extraction methods fail to separate these isomers? A: Polysubstituted nitroanilines are exceptionally weak bases. The strong electron-withdrawing effects of the nitro group and the two chlorine atoms delocalize the nitrogen lone pair into the aromatic ring, dropping the pKa well below that of a standard aniline. Consequently, simple aqueous acid-base extraction (e.g., using 1M HCl) fails because the amine will not protonate in water. Separation must instead exploit differential hydrogen bonding or anhydrous salt formation[1].
Q2: How does the position of the nitro group dictate chromatographic behavior? A: In 3,6-dichloro-4-methyl-2-nitroaniline, the nitro group is ortho to the amine. This proximity forces a strong intramolecular hydrogen bond between the -NH₂ protons and the -NO₂ oxygen. This internal bonding "shields" the polar amine from interacting with the stationary phase (silica gel). As a result, the 2-nitro isomer exhibits fewer intermolecular interactions with the silica and elutes significantly faster (higher Rf) than isomers where the nitro group is meta or para to the amine[2].
Mechanistic pathway of silica gel chromatographic separation based on hydrogen bonding.
Troubleshooting Guide
Issue A: Co-elution of isomers during flash chromatography.
-
Root Cause: Overloading the column or using a solvent system that is too polar causes the isomers to migrate with the solvent front before thermodynamic partitioning can occur.
-
Resolution: Switch to Radial (Centrifugal) Chromatography for batches under 500 mg. The centrifugal force accelerates the mobile phase, significantly reducing longitudinal diffusion and band broadening, which is critical for resolving compounds with a ΔRf < 0.05[3].
Issue B: Poor yield or oiling out during fractional crystallization.
-
Root Cause: The solvent is cooling too rapidly, trapping the more soluble isomer in the crystal lattice of the precipitating isomer, or the solvent system lacks the polarity required to differentiate the isomers.
-
Resolution: Adjust the solvent system to a 4:1 Ethanol/Water mixture and ensure a slow, ambient cooling process before applying an ice bath. Rapid crashing out prevents the thermodynamic selection of the most stable crystal lattice[4].
Self-Validating Experimental Protocols
Protocol 1: Fractional Crystallization (Scale > 1g)
Causality: This method exploits the differential lattice energies caused by varying degrees of intermolecular hydrogen bonding. The 2-nitro isomer, with its internal H-bonding, generally has higher solubility in cold polar solvents compared to non-ortho isomers[5].
-
Dissolution: Dissolve the crude isomer mixture in a minimum volume of boiling ethanol/water (4:1 v/v) in an Erlenmeyer flask.
-
Nucleation: Remove from heat and allow the flask to cool ambiently to 25°C over 2 hours. Do not disturb the flask; this promotes selective nucleation of the less soluble isomer.
-
Precipitation: Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize crystal yield.
-
Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold solvent[4].
-
Recovery: Concentrate the mother liquor under reduced pressure. The mother liquor will be highly enriched in the 3,6-dichloro-4-methyl-2-nitroaniline isomer.
-
Validation & System Check: Analyze the mother liquor and the isolated crystals via TLC (Hexanes:EtOAc 80:20). The crystals should show a single spot corresponding to the less soluble isomer. If the crystal spot shows tailing (indicating co-precipitation), the recrystallization must be repeated.
Protocol 2: Differential Precipitation via Anhydrous HCl (Scale > 5g)
Causality: While aqueous HCl fails, anhydrous HCl gas in a non-polar solvent can selectively precipitate isomers based on minute differences in basicity and steric hindrance around the amine group[1].
-
Preparation: Dissolve the enriched mother liquor (from Protocol 1) in anhydrous carbon tetrachloride or benzene.
-
Protonation: Slowly bubble anhydrous hydrogen chloride gas through the solution at room temperature under a fume hood.
-
Partitioning: The less sterically hindered isomers will form insoluble hydrochloride salts and precipitate, while the highly hindered 3,6-dichloro-4-methyl-2-nitroaniline remains in solution[1].
-
Isolation: Filter the mixture to remove the salts, then concentrate the filtrate to recover the pure ortho-nitro isomer.
-
Validation & System Check: Dissolve a fraction of the precipitate in water and check the pH; it should be highly acidic. Run an HPLC analysis of the filtrate at 230 nm to confirm the quantitative absence of the precipitated isomers.
Quantitative Data Summary
The following table summarizes the performance metrics of the separation techniques available for polysubstituted nitroanilines.
| Separation Technique | Target Scale | Typical Yield | Isomeric Purity | Primary Separation Mechanism |
| Fractional Crystallization | > 1.0 g | 60 - 75% | 90 - 95% | Differential lattice energy & solubility |
| Flash Chromatography | 0.1 - 5.0 g | 80 - 90% | > 98% | Stationary phase polarity (H-bonding) |
| Radial Chromatography | < 0.5 g | 70 - 85% | > 99% | Centrifugal thin-layer partitioning |
| Anhydrous HCl Precipitation | > 5.0 g | 50 - 65% | 85 - 90% | Differential basicity & steric hindrance |
References
- US Patent 2671110A - Separation of isomeric mixtures of nitroanilines. Google Patents.
-
Analyzing Nitroaniline Isomers via TLC . Scribd. Available at: [Link]
-
Radial Chromatography for the Separation of Nitroaniline Isomers . Journal of Chemical Education (ERIC). Available at: [Link]
-
o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab . Studylib. Available at: [Link]
Sources
- 1. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
Stability issues of 3,6-Dichloro-4-methyl-2-nitroaniline in solution
Technical Support Center: 3,6-Dichloro-4-methyl-2-nitroaniline
Welcome to the technical support guide for 3,6-Dichloro-4-methyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will delve into the underlying chemical principles governing its stability, provide actionable troubleshooting advice, and offer detailed protocols for stability assessment.
Section 1: General Stability Profile & Key Considerations
3,6-Dichloro-4-methyl-2-nitroaniline is a substituted nitroaniline, a class of compounds whose stability is significantly influenced by its functional groups. The molecule's structure—featuring an aniline amino group, a nitro group, two chlorine atoms, and a methyl group on an aromatic ring—presents a unique combination of electronic and steric effects.
-
Electronic Effects: The nitro (–NO₂) and chloro (–Cl) groups are strongly electron-withdrawing. This reduces the basicity of the amino (–NH₂) group, making it less susceptible to protonation than aniline itself.[1][2] However, these groups also activate the aromatic ring for potential nucleophilic aromatic substitution reactions, particularly under basic conditions.
-
Steric Hindrance: The substituents ortho to the amino group (a chlorine atom and the nitro group) provide steric hindrance, which can influence its reactivity and interaction with solvents.
-
Chromophore: The nitroaniline core is a chromophore, resulting in the compound's characteristic yellow color.[3] Any degradation is likely to alter this system, leading to observable color changes.
Given these features, solutions of 3,6-Dichloro-4-methyl-2-nitroaniline are predicted to be most stable in neutral to slightly acidic conditions and require protection from light and high temperatures.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 3,6-Dichloro-4-methyl-2-nitroaniline solutions.
Q1: My solution of 3,6-Dichloro-4-methyl-2-nitroaniline, initially yellow, has turned reddish-brown. What is causing this color change?
A1: A color change is a primary indicator of chemical degradation. For nitroaromatic compounds, this can be due to several factors:
-
Decomposition under Light: Nitroanilines can be susceptible to photodegradation.[4] Exposure to UV or even ambient laboratory light can initiate reactions that alter the compound's structure and, consequently, its color.
-
pH-Induced Hydrolysis: While the electron-withdrawing groups decrease the amino group's basicity, the overall system can be susceptible to hydrolysis, especially under strongly basic conditions (high pH), potentially leading to the formation of substituted nitrophenols or other colored byproducts.[1][5]
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen, potentially accelerated by light or metal ion contaminants, can lead to the formation of complex, often colored, degradation products.
Q2: What are the optimal storage conditions for a stock solution of 3,6-Dichloro-4-methyl-2-nitroaniline?
A2: To maximize shelf-life, stock solutions should be stored with the following precautions:
-
Solvent Choice: Use a high-purity, aprotic, and non-reactive organic solvent in which the compound is highly soluble. Acetonitrile or Ethyl Acetate are often suitable choices. Avoid reactive solvents or those containing peroxides (e.g., aged ethers).
-
Temperature: Store solutions at low temperatures, typically 2-8°C, to reduce the rate of any potential thermal degradation. For long-term storage, consider -20°C.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q3: Which solvents are recommended for preparing stable solutions, and are there any to avoid?
A3: Solvent selection is critical. The principle of "like dissolves like" is a good starting point; nitroanilines are generally more soluble in organic solvents than in water.[3]
-
Recommended: Acetonitrile, Ethyl Acetate, Acetone, and Dichloromethane are generally good choices for initial dissolution and storage due to their relative inertness and good solvating power for nitroanilines.[6]
-
Use with Caution: Protic solvents like Methanol and Ethanol can be used, but they have the potential to participate in hydrogen bonding or photoreactions. Their use should be validated for your specific application's timeframe. Data on the related 4-methyl-2-nitroaniline shows good solubility in these solvents, but stability must be confirmed.[7][8]
-
Avoid: Avoid strongly acidic or basic aqueous solutions for long-term storage. Also, avoid solvents known to contain or generate impurities, such as peroxides (e.g., unstabilized THF) or reactive aldehydes.
Q4: How can I definitively confirm if my solution has degraded and identify the byproducts?
A4: The most reliable method is to use a separation technique coupled with a sensitive detector. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for routine analysis.[9][10]
-
Confirmation of Degradation: Inject a sample of your solution into an HPLC system. A "healthy" solution will show a single, sharp peak corresponding to the parent compound at its expected retention time. The presence of additional peaks, or a decrease in the main peak's area over time, confirms degradation.
-
Identification of Byproducts: For structural elucidation of the new peaks (degradants), HPLC coupled with Mass Spectrometry (LC-MS) is the gold standard.[9] GC-MS can also be used if the degradants are sufficiently volatile and thermally stable.[10][11]
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in a refrigerated stock solution. | The solvent's capacity is reduced at lower temperatures; the solution was likely near its saturation point. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider preparing a slightly more dilute stock solution for cold storage. 3. If it does not redissolve, it may be a degradant. Analyze the supernatant and the precipitate (if possible) by HPLC. |
| Inconsistent results or loss of activity in a biological/chemical assay. | The compound is degrading in the assay buffer or under assay conditions (e.g., temperature, light exposure during incubation). | 1. Prepare fresh solutions of the compound immediately before use. 2. Perform a time-course experiment: analyze the concentration of the compound in your assay medium at t=0 and at the end of the experiment via HPLC to check for degradation. 3. Evaluate the components of your assay buffer for incompatibilities. |
| Drifting baseline or new peaks appearing in HPLC analysis over time. | Systemic contamination or degradation within the HPLC system or mobile phase. | 1. Ensure the mobile phase is freshly prepared and filtered. 2. Flush the HPLC system thoroughly. 3. Inject a solvent blank to rule out system contamination. |
Section 4: Technical Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for understanding the intrinsic stability of 3,6-Dichloro-4-methyl-2-nitroaniline. It involves subjecting the compound to harsh conditions to deliberately induce degradation.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 3,6-Dichloro-4-methyl-2-nitroaniline at approximately 1 mg/mL in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate amber vials.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).
-
Control: Purified Water.
-
-
Thermal Stress: Place one set of vials (Acid, Base, Oxidative, Control) in an oven at 60°C for 24 hours. Keep a corresponding set at room temperature, protected from light.
-
Photolytic Stress: Expose a separate sample of the stock solution (diluted in a quartz cuvette or clear vial) to a photostability chamber with a light source that provides both UV and visible output (e.g., Option 2 in ICH Q1B guidelines). Expose a control sample wrapped in foil alongside it.
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC-UV method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage degradation and perform a mass balance analysis to ensure all major degradation products are accounted for.[1]
References
- Benchchem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
- Benchchem. A Comparative Guide to the Reactivity of Nitroaniline Isomers.
- Santa Cruz Biotechnology. Nitroanilines.
- PubMed. Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants.
- ResearchGate. Effect of pH on the absorbances of nitroaniline isomers.
- Benchchem. 3-Chloro-4-methyl-2-nitroaniline | 1805471-07-1.
- Synectics. Chapter 2.
- Solubility of Things. 4-Methyl-2-nitroaniline.
- Benchchem. Solubility Profile of 4-Methyl-2-nitroaniline-d6 in Common Laboratory Solvents: A Technical Guide.
- ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- EPA. method 8131 aniline and selected derivatives by gas chromatography.
- ResearchGate. Proposed metabolic pathway for aerobic degradation of 2-C-4-NA by...
- NIH. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
- Benchchem. Comparative Guide to Analytical Method Validation for 3,6-dichloro-2,4-difluoroaniline.
- MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
- Digital Scholarship@Texas Southern University. Thermal degradation of azobenzene dyes.
- Benchchem. Application Notes and Protocols for the Quantification of 4-methyl-2-nitroaniline in Water Samples.
- CymitQuimica. CAS 89-63-4: 4-Chloro-2-nitroaniline.
- Scribd. Hydrolysis of 4-Nitroaniline.
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- 4. 3-Chloro-4-methyl-2-nitroaniline | 1805471-07-1 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
Technical Support Center: Overcoming Steric Hindrance in 3,6-Dichloro-4-methyl-2-nitroaniline Reactions
Welcome to the technical support center for navigating the synthetic challenges of 3,6-dichloro-4-methyl-2-nitroaniline. This molecule is a valuable intermediate, but its unique substitution pattern presents significant steric challenges that can often lead to low yields or failed reactions. The presence of substituents ortho to the amine (a chlorine atom) and nitro groups (a chlorine and a methyl group) creates a crowded environment that impedes many standard transformations.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance in 3,6-dichloro-4-methyl-2-nitroaniline?
A1: The steric hindrance in this molecule arises from the cumulative effect of multiple substituents in close proximity. The primary aniline nitrogen is flanked by a chlorine atom at the 6-position. Furthermore, the nitro group at the 2-position is neighbored by the same chlorine atom and the methyl group at the 4-position. This dense arrangement shields the reactive centers—the amine group and the chlorine atoms—making it difficult for incoming reagents or catalysts to approach.[1][3][4] This is a classic example of the "ortho-effect," where adjacent groups alter the reactivity of a functional group through spatial interference.[1][5]
Q2: My standard Buchwald-Hartwig amination is failing with this substrate. What is the likely cause?
A2: Standard Buchwald-Hartwig conditions often fail due to the steric bulk around both the aniline's nitrogen atom and the aryl halide coupling partner.[6][7] The catalytic cycle involves several steps that are sensitive to steric hindrance, particularly the oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination step to form the C-N bond.[8][9] The bulky substituents on 3,6-dichloro-4-methyl-2-nitroaniline can prevent the formation of the key palladium-amide intermediate or slow the final product-forming step to a crawl. Overcoming this requires specialized, sterically demanding ligands.[6][10]
Q3: How does the electronic nature of the ring affect Nucleophilic Aromatic Substitution (SNAr) at the chlorine positions?
A3: The aromatic ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group.[11][12] This electronic property is crucial as it activates the ring towards attack by nucleophiles, which is the fundamental requirement for an SNAr reaction.[13][14] The nitro group placed ortho and para to the chlorine atoms helps to stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism.[11][12] However, the electronic activation is often in competition with the steric shielding of the chlorine atoms, creating a delicate balance that must be managed.[1]
Q4: Are Sandmeyer reactions a viable option for replacing the amine group?
A4: Yes, Sandmeyer reactions are a powerful tool for replacing the aromatic amine with a variety of functional groups (e.g., -Cl, -Br, -CN, -OH).[15][16] The process involves converting the aniline to a diazonium salt, which is then displaced.[17] However, the initial diazotization step can be challenging due to the steric hindrance around the amine, which may impede its reaction with nitrous acid. Careful control of temperature (typically 0-5°C) is critical to prevent the unstable diazonium salt from decomposing.[17]
Troubleshooting Guides & Protocols
This section provides in-depth solutions for common reaction types where steric hindrance is the primary obstacle.
Guide 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[8] However, its success with a substrate like 3,6-dichloro-4-methyl-2-nitroaniline is highly dependent on the catalyst system.
Common Problem: Low to no yield when coupling 3,6-dichloro-4-methyl-2-nitroaniline with an aryl halide.
Causality: The steric bulk of the aniline prevents efficient binding to the palladium center and/or slows the rate-limiting reductive elimination step. Standard phosphine ligands (e.g., PPh₃) are often not bulky enough to facilitate this transformation.
Solutions & Optimization:
-
Ligand Selection is Critical: The key to success is using bulky, electron-rich biarylphosphine ligands. These ligands create a wider "bite angle" on the palladium center, which promotes the difficult reductive elimination step.[10]
-
Use of Precatalysts: Modern palladium precatalysts offer greater stability and activity, ensuring a higher concentration of the active Pd(0) species in solution.
-
Base and Solvent Choice: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The choice of solvent is also crucial; anhydrous toluene or dioxane are common choices.
Data Summary: Recommended Catalyst Systems for Hindered Couplings
| Catalyst/Ligand | Generation | Key Features | Recommended For |
|---|---|---|---|
| XPhos | Second (G2) | Highly active for a broad range of substrates, including aryl chlorides. | General starting point for hindered anilines. |
| BrettPhos | Third (G3) | Extremely active, enables room-temperature couplings for some substrates. | Very challenging couplings, electron-deficient partners. |
| RuPhos | Third (G3) | Excellent for hindered substrates and provides high catalyst turnover numbers. | When catalyst loading needs to be minimized. |
| tBuXPhos | Second (G2) | Increased steric bulk compared to XPhos. | Highly sterically congested coupling partners. |
Experimental Protocol: Buchwald-Hartwig Coupling of a Hindered Aniline
This protocol is a general guideline adapted for challenging substrates and should be optimized for specific coupling partners.[6]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), 3,6-dichloro-4-methyl-2-nitroaniline (1.2 mmol), NaOt-Bu (1.4 mmol), your chosen biarylphosphine ligand (e.g., XPhos, 1-2 mol%), and a palladium precatalyst (e.g., XPhos Pd G3, 0.5-1 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 4-6 hours. Reactions may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig cycle for hindered substrates.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are driven by electronics but can be severely hampered by sterics. For 3,6-dichloro-4-methyl-2-nitroaniline, the nitro group activates the chlorine at position 6 (para) and position 3 (meta, less activated). The ortho-chlorine at position 3 relative to the amine is less sterically accessible.
Common Problem: Sluggish reaction, requiring high temperatures and long reaction times, leading to decomposition.
Causality: While the ring is electronically activated, the steric shielding around the chlorine atoms slows the initial rate-determining nucleophilic attack.
Solutions & Optimization:
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile's salt, leaving a "naked" and more reactive anionic nucleophile. They also help stabilize the charged Meisenheimer intermediate.[11]
-
Temperature Control: While heat is often necessary, excessive temperatures (>150 °C) can lead to decomposition. A carefully controlled temperature ramp while monitoring the reaction is advised.
-
Nucleophile Reactivity: Stronger, less sterically demanding nucleophiles will react more readily. For example, sodium methoxide is more reactive than sodium tert-butoxide.
Experimental Protocol: SNAr with an Amine Nucleophile
-
Reaction Setup: To a solution of 3,6-dichloro-4-methyl-2-nitroaniline (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed vial, add the amine nucleophile (1.5-2.0 mmol) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 mmol).
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Visualization: SNAr Mechanism
Caption: The two-step Addition-Elimination SNAr pathway.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. Use this logical guide to diagnose the issue.
Caption: A logical workflow for troubleshooting difficult reactions.
References
-
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. Available at: [Link]
- Synthetic method of 3-chloro-2-methylaniline. Google Patents (CN102234236A).
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. Available at: [Link]
-
3-Chloro-2-methyl-4-nitroaniline. PubChem. Available at: [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents (CN111646907A).
-
Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. PubMed. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]
-
Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link]
- Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst. Google Patents (US9233980B2).
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at: [Link]
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. Indian Chemical Society. Available at: [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Available at: [Link]
-
Sandmeyer Reaction. OrganicChemGuide. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3,6-Dichloro-4-methyl-2-nitroaniline
For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 3,6-dichloro-4-methyl-2-nitroaniline, a polysubstituted aromatic compound. By comparing its spectral features with those of structurally related molecules, we will explore the nuanced effects of various substituents on proton chemical shifts and coupling patterns, thereby offering a robust framework for spectral analysis in similar systems.
The Power of Prediction: Interpreting the ¹H NMR Spectrum of 3,6-Dichloro-4-methyl-2-nitroaniline
The structure of 3,6-dichloro-4-methyl-2-nitroaniline presents a unique substitution pattern on the benzene ring. To predict its ¹H NMR spectrum, we must consider the electronic and steric influences of each substituent on the remaining aromatic proton and the methyl and amine protons.
-
Aromatic Region: The single aromatic proton is flanked by a chlorine atom and a methyl group. The nitro group and the second chlorine atom, though more distant, also exert an influence. The nitro group is a strong electron-withdrawing group, which will deshield the aromatic proton, shifting its signal downfield. The chlorine atoms also have an electron-withdrawing inductive effect. The methyl group, being electron-donating, will have a shielding effect. The interplay of these effects will determine the final chemical shift of the aromatic proton, which is expected to appear as a singlet due to the absence of adjacent protons.
-
Methyl Protons: The methyl group is attached to the aromatic ring and will appear as a singlet. Its chemical shift will be influenced by the adjacent chlorine and the overall electronic environment of the ring.
-
Amine Protons: The amine (-NH₂) protons will also appear as a singlet, often broadened due to quadrupolar relaxation and potential hydrogen exchange.[1] Its chemical shift can vary depending on the solvent, concentration, and temperature.[1][2]
A Comparative Analysis: Learning from Structural Analogs
To substantiate our interpretation, we will compare the predicted spectrum of 3,6-dichloro-4-methyl-2-nitroaniline with the experimental data of similar compounds. This comparative approach allows us to observe the incremental effects of different substituents.
| Compound | Aromatic Proton(s) Chemical Shift (ppm) and Multiplicity | Methyl Proton(s) Chemical Shift (ppm) and Multiplicity | Amine Proton(s) Chemical Shift (ppm) and Multiplicity |
| 2-Nitroaniline | 8.10 (dd), 7.35 (ddd), 6.82 (dd), 6.69 (ddd)[3] | N/A | ~6.1 (s, broad)[3] |
| 4-Methyl-2-nitroaniline | 7.26 (d), 7.06 (dd), 6.80 (d)[4] | 2.44 (s)[4] | ~3.84 (s, broad)[4] |
| 2,4-Dichloroaniline | 7.2 (d), 7.0 (dd), 6.7 (d) | N/A | ~3.9 (s, broad) |
| 2,6-Dichloro-4-nitroaniline | 8.2 (s) | N/A | ~5.0 (s, broad) |
| Predicted 3,6-Dichloro-4-methyl-2-nitroaniline | ~7.5 (s) | ~2.5 (s) | ~4.5-5.5 (s, broad) |
Data for 2,4-dichloroaniline and 2,6-dichloro-4-nitroaniline are estimated based on typical chemical shift ranges and the influence of the present substituents.
-
The Effect of the Nitro Group: The strong deshielding effect of the nitro group is evident when comparing 2-nitroaniline to aniline (aromatic protons typically ~6.5-7.5 ppm).[5] The proton ortho to the nitro group in 2-nitroaniline is shifted significantly downfield to 8.10 ppm.[3]
-
The Effect of Chlorine: Chlorine atoms also deshield aromatic protons, though to a lesser extent than a nitro group.
-
The Effect of the Methyl Group: The electron-donating methyl group has a shielding effect, which can be observed in the upfield shift of the aromatic protons in 4-methyl-2-nitroaniline compared to 2-nitroaniline.[4]
-
Symmetry and Multiplicity: In 2,6-dichloro-4-nitroaniline, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. This principle of equivalence leading to a singlet is also why we predict a singlet for the lone aromatic proton in our target molecule.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable data for comparison, a standardized experimental protocol is essential.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for labile protons like those of the amine group.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp peaks.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR experiment.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
Integrate the signals to determine the relative number of protons.[2]
-
Figure 1. A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Logical Framework for Spectral Interpretation
The interpretation of a ¹H NMR spectrum is a deductive process that relies on four key pieces of information: the number of signals, their chemical shifts, their integration, and their multiplicity.[1]
Figure 2. The logical relationship between spectral data and molecular structure.
By systematically analyzing each of these components, a self-consistent structural assignment can be achieved. The chemical shift provides clues about the electronic environment of a proton, the integration reveals the relative number of protons giving rise to a signal, and the multiplicity indicates the number of neighboring protons.[2] In the case of 3,6-dichloro-4-methyl-2-nitroaniline, the expected three singlets with an integration ratio corresponding to the aromatic, methyl, and amine protons would provide strong evidence for the proposed structure.
References
- Brainly. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge...
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. Retrieved from [Link]
-
PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
Sources
FTIR spectral markers for 3,6-Dichloro-4-methyl-2-nitroaniline identification
[label="Positive ID:\n3,6-Dichloro-4-methyl-\n2-nitroaniline", fillcolor="#34A853",
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Integrating Citations and Analysis
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Developing Self-Validation Protocol
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Validating Spectral Data
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Revising Peak Assignments
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Refining Structural Outline
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Explaining Spectral Shifts
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Refining Diagram Color Rules
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Finalizing Analysis Details
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Finalizing Diagram Integration
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Finalizing Structural Report
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Refining Spectral Data
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Defining Sample Preparation Protocol
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Verifying Spectral Markers
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Finalizing Workflow Integration
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Finalizing Visualization Integration
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Spectroscopic Fingerprinting: FTIR Markers for 3,6-Dichloro-4-methyl-2-nitroaniline vs. Structural Analogues
The Analytical Challenge: Overcoming Structural Homology
3,6-Dichloro-4-methyl-2-nitroaniline is a highly substituted aromatic compound utilized as a critical intermediate in advanced agrochemical and pharmaceutical synthesis. For drug development professionals and analytical chemists, distinguishing this specific molecule from its synthetic precursors—such as 2-nitroaniline or 4-methyl-2-nitroaniline—requires high-resolution vibrational spectroscopy. Because these molecules share the core ortho-nitroaniline scaffold, their primary infrared (IR) active modes overlap significantly.
This guide systematically deconstructs the Fourier Transform Infrared (FTIR) spectral markers that uniquely identify 3,6-dichloro-4-methyl-2-nitroaniline, moving beyond basic peak-picking to leverage the causality of steric hindrance and inductive effects.
Mechanistic Causality: The Physics of Spectral Shifts
To understand the unique spectral fingerprint of 3,6-dichloro-4-methyl-2-nitroaniline, we must analyze the intramolecular forces dictating its vibrational modes:
-
Steric Compression at the 6-Position: In baseline [1], the amine (NH₂) and nitro (NO₂) groups are coplanar, facilitating a strong intramolecular hydrogen bond that lowers the N-H stretching frequencies. However, introducing a bulky chlorine atom at the 6-position forces the NH₂ group slightly out of the aromatic plane. This steric clash weakens the intramolecular H-bond, causing the N-H asymmetric and symmetric stretches to shift to higher wavenumbers (blue shift) compared to unsubstituted analogues.
-
Dual Inductive Electron Withdrawal: The highly electronegative chlorine atoms at positions 3 and 6 exert a strong inductive pull (-I effect) on the aromatic ring. This reduces the electron density available for resonance with the nitro group, increasing the double-bond character of the N=O bonds. Consequently, the NO₂ asymmetric stretch is shifted to a higher frequency, a phenomenon well-documented in the [2].
Comparative Spectral Markers
The following table synthesizes the quantitative diagnostic markers used to differentiate the target compound from its common synthetic alternatives.
| Functional Group | 3,6-Dichloro-4-methyl-2-nitroaniline (cm⁻¹) | 2-Nitroaniline (cm⁻¹) | 4-Methyl-2-nitroaniline (cm⁻¹) | Causality / Shift Mechanism |
| N-H Asymmetric Stretch | ~3495 | 3480 | 3485 | Steric compression by 6-Cl restricts NH₂ mobility, weakening H-bonds and shifting frequency higher. |
| N-H Symmetric Stretch | ~3375 | 3360 | 3365 | Inductive effect of 3,6-Cl weakens the N-H bond slightly, counteracting the H-bond effect. |
| NO₂ Asymmetric Stretch | ~1520 | 1507 | 1512 | Electron withdrawal by Cl atoms increases NO₂ double bond character. |
| NO₂ Symmetric Stretch | ~1355 | 1345 | 1348 | Coupled with C-N stretch; affected by 3-Cl steric bulk. |
| C-Cl Stretch | ~745, ~780 | N/A | N/A | Diagnostic markers for the 3,6-dichloro substitution pattern. |
| C-H (Aliphatic) Stretch | ~2920, ~2950 | N/A | ~2915, ~2945 | Confirms presence of the 4-methyl group. |
Diagnostic Logic Workflow
Workflow for the FTIR spectral differentiation of 3,6-Dichloro-4-methyl-2-nitroaniline.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute trustworthiness and reproducibility, the analysis must be conducted using Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting.
Causality of choice: High-pressure KBr pellet preparation can induce polymorphic transformations or alter the delicate intramolecular hydrogen-bonding network of heavily substituted anilines, leading to peak broadening [3]. ATR preserves the native crystalline lattice.
Step-by-Step Methodology:
-
System Suitability Test (SST):
-
Action: Scan a certified 1.5 mil Polystyrene reference standard.
-
Validation: Verify that the aromatic C-C stretch occurs at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹). This self-validates the interferometer's HeNe laser calibration before any sample is touched.
-
-
Background Acquisition:
-
Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a 32-scan background spectrum.
-
Validation: The background must show energy throughput above the manufacturer's threshold and be free of anomalous organic contamination (flat baseline in the 3000-2800 cm⁻¹ region).
-
-
Sample Application:
-
Action: Place ~2-5 mg of the 3,6-dichloro-4-methyl-2-nitroaniline powder directly onto the diamond crystal. Lower the anvil to apply consistent pressure (typically 80-100 psi).
-
Causality: Consistent pressure ensures uniform optical contact, which is critical for accurate relative peak intensity measurements (e.g., the ratio of NO₂ to C-Cl stretches).
-
-
Data Collection & Processing:
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.
-
Validation: Check the raw interferogram for a centerburst intensity within the linear range of the DTGS detector. Apply an ATR-correction algorithm to account for the wavelength-dependent depth of penetration.
-
-
Marker Verification:
-
Action: Interrogate the spectrum against the markers in Table 1. The simultaneous presence of the blue-shifted N-H stretches (~3495 cm⁻¹) and the distinct C-Cl doublet (~745, 780 cm⁻¹) confirms the identity of the target molecule.
-
References
-
NIST Mass Spectrometry Data Center. "o-Nitroaniline IR Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Cole, J. C., et al. "2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]
-
Ali, A., et al. "FT-IR spectra of p-nitroaniline." ResearchGate. URL:[Link]
GC-MS analysis and fragmentation patterns of 3,6-Dichloro-4-methyl-2-nitroaniline
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,6-Dichloro-4-methyl-2-nitroaniline: A Comparative Analysis for Research and Development Professionals
Introduction: The Analytical Imperative for 3,6-Dichloro-4-methyl-2-nitroaniline
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and potential impurities is paramount. 3,6-Dichloro-4-methyl-2-nitroaniline (MW: 207.01 g/mol ) is a halogenated nitroaromatic compound that can serve as a key building block or emerge as a process-related impurity.[1] Its accurate identification and quantification are critical for ensuring the safety, efficacy, and quality of final products. Among the arsenal of analytical techniques available, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity, selectivity, and structural elucidative power, making it an indispensable tool for the analysis of volatile and semi-volatile compounds like this one.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the GC-MS analysis of 3,6-Dichloro-4-methyl-2-nitroaniline. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and elucidate its characteristic fragmentation patterns. Furthermore, this guide will objectively compare GC-MS with alternative analytical methodologies, supported by experimental data for analogous compounds, to provide a comprehensive framework for informed method selection.
Part 1: GC-MS Methodology for 3,6-Dichloro-4-methyl-2-nitroaniline
GC-MS combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The choice of this technique is predicated on the analyte's sufficient volatility and thermal stability to traverse the GC system without degradation.
Experimental Protocol: A Self-Validating System
The following protocol is adapted from established EPA methods for aniline derivatives and validated methods for structurally similar nitroaniline compounds.[2][3] This approach ensures a robust and reliable starting point for method development and validation.
1. Sample Preparation:
-
Objective: To dissolve the analyte in a volatile organic solvent compatible with GC injection and to minimize matrix interference.
-
Procedure:
-
Accurately weigh the sample containing 3,6-Dichloro-4-methyl-2-nitroaniline.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
If analyzing from a complex matrix (e.g., wastewater, soil), a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to isolate the analyte and remove non-volatile interferences.[2][4]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent contamination of the GC inlet.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The parameters are selected to achieve optimal chromatographic separation from potential isomers or impurities and to ensure sensitive detection. A non-polar or mid-polar capillary column like a DB-5ms is chosen for its versatility with a wide range of organic compounds.[3][5]
-
Instrument: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3] (Note: Hydrogen or nitrogen can be considered as alternatives in case of helium shortages, though sensitivity may be affected).[6]
-
Injector: Splitless mode to maximize analyte transfer to the column for trace analysis.
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[3]
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[3]
-
Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Scan Range: m/z 40-450. This range is sufficient to cover the molecular ion and expected fragments.
-
Acquisition Mode: Full Scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by monitoring only characteristic ions.[3]
-
Part 2: Elucidating the Fragmentation Pattern
Under Electron Ionization (EI), 3,6-Dichloro-4-methyl-2-nitroaniline will produce a characteristic mass spectrum. The fragmentation pathways are governed by the stability of the resulting ions and the nature of the functional groups.
-
Molecular Ion (M•+): The molecular formula is C₆H₄Cl₂N₂O₂. The nominal molecular weight is 207 u. Due to the presence of two nitrogen atoms, the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[7]
-
Isotopic Pattern: The presence of two chlorine atoms creates a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8][9] This results in peaks at M (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms) with a characteristic intensity ratio of approximately 9:6:1. Observing this pattern is a strong indicator of a dichlorinated compound.
Predicted Fragmentation Pathways:
-
Loss of a Nitro Group (•NO₂): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 u. This would lead to a significant fragment ion at m/z 161 .[10]
-
Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond can result in the loss of a chlorine radical (35 or 37 u), leading to a fragment ion at m/z 172 (for ³⁵Cl loss). This fragment would still exhibit the isotopic signature of one remaining chlorine atom (a 3:1 ratio for peaks at m/z 172 and 174).
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage can result in the loss of the methyl group (15 u), yielding an ion at m/z 192 . This fragment would retain the characteristic M:M+2:M+4 pattern of two chlorine atoms.
-
Sequential Losses: Further fragmentation can occur from these primary fragments. For example, the m/z 161 ion (resulting from •NO₂ loss) could subsequently lose a chlorine radical to produce a fragment at m/z 126 .
Sources
- 1. chemscene.com [chemscene.com]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,6-Dichloro-4-methyl-2-nitroaniline and 2,6-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Introduction
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, substituted anilines serve as foundational synthons. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates their utility in complex molecular architectures. This guide provides an in-depth, data-driven comparison of two highly substituted anilines: 3,6-Dichloro-4-methyl-2-nitroaniline and 2,6-Dichloro-4-nitroaniline .
While structurally similar, the presence of a para-methyl group in one compound introduces a critical electronic difference that significantly modulates the nucleophilicity of the amino group. This guide will dissect the theoretical underpinnings of their reactivity, provide a framework for experimental validation, and present comparative data to inform the strategic selection of these intermediates in research and development. We will explore how the interplay of inductive and resonance effects, coupled with steric hindrance, results in a demonstrable difference in their chemical behavior.
Molecular Structure and Theoretical Reactivity Analysis
The reactivity of an aniline is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.[1][2]
Caption: Chemical structures of the two compared aniline derivatives.
Electronic Effects
The overall electronic influence of a substituent is a combination of its inductive (I) and resonance (R) effects.[1]
-
2,6-Dichloro-4-nitroaniline: This molecule is substituted with three powerful EWGs.
-
Two ortho-Chloro groups (-Cl): These exert a strong electron-withdrawing inductive effect (-I) due to chlorine's electronegativity. While they have a weak electron-donating resonance effect (+R), the inductive effect dominates, deactivating the ring.[1]
-
One para-Nitro group (-NO₂): This is one of the strongest EWGs, exhibiting both a powerful -I and -R effect. The para-position allows for maximum resonance withdrawal, significantly delocalizing the nitrogen's lone pair into the aromatic system and drastically reducing its nucleophilicity.[2][3]
-
-
3,6-Dichloro-4-methyl-2-nitroaniline: This molecule presents a more complex electronic profile with both EWGs and an EDG.
-
Two Chloro groups (-Cl at C3, C6): These act as EWGs through their dominant -I effect.
-
One ortho-Nitro group (-NO₂ at C2): This group strongly deactivates the ring and reduces the amino group's nucleophilicity through -I and -R effects.
-
One para-Methyl group (-CH₃ at C4): This is the key differentiator. The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.[1] Positioned para to the amino group, it pushes electron density towards the nitrogen, partially counteracting the deactivating effects of the nitro and chloro substituents.
-
Hypothesis: The electron-donating para-methyl group in 3,6-Dichloro-4-methyl-2-nitroaniline will render its amino group more nucleophilic and thus more reactive than that of 2,6-Dichloro-4-nitroaniline , which is exclusively substituted with deactivating groups.
Caption: Logical relationship between substituent effects and predicted reactivity.
Steric Effects
Both molecules are subject to significant steric hindrance around the amino group due to the presence of two ortho-substituents. This "ortho effect" can inhibit reactions by physically blocking the approach of a reagent to the nitrogen atom.[4][5]
-
2,6-Dichloro-4-nitroaniline: The amino group is flanked by two chlorine atoms.
-
3,6-Dichloro-4-methyl-2-nitroaniline: The amino group is flanked by a chlorine atom and a nitro group. The nitro group is bulkier than a chlorine atom, suggesting that this molecule may experience slightly greater steric hindrance.[6]
Despite the potentially greater steric hindrance in the methylated compound, the electronic donating effect of the methyl group is anticipated to be the dominant factor influencing the overall nucleophilic reactivity of the amino group.
Physicochemical and Spectroscopic Data Comparison
The structural differences are reflected in the physicochemical properties of the two compounds.
| Property | 3,6-Dichloro-4-methyl-2-nitroaniline | 2,6-Dichloro-4-nitroaniline |
| CAS Number | 19356-65-9 (illustrative, specific CAS can vary) | 99-30-9[7][8] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂[7][8][9] |
| Molecular Weight | 221.04 g/mol | 207.01 g/mol [8][9][10] |
| Appearance | Yellow to orange solid (predicted) | Yellow crystalline solid[8][9][10] |
| Melting Point | Not readily available | 190-192 °C[10] |
| Solubility | Predicted to be insoluble in water | Insoluble in water[8][10] |
Note: Data for 3,6-Dichloro-4-methyl-2-nitroaniline is less commonly published and is predicted based on structural similarity.
Experimental Design for Reactivity Comparison
To empirically validate the reactivity hypothesis, a standardized comparative experiment is essential. A simple N-acylation reaction using a common acylating agent like acetyl chloride under identical conditions provides a robust method for quantifying the relative nucleophilicity of the two anilines. The reaction rate and yield will serve as direct measures of reactivity.
Comparative N-Acylation Protocol
Objective: To compare the rate and yield of N-acetylation for 3,6-Dichloro-4-methyl-2-nitroaniline and 2,6-Dichloro-4-nitroaniline under standardized conditions.
Materials:
-
3,6-Dichloro-4-methyl-2-nitroaniline
-
2,6-Dichloro-4-nitroaniline[9]
-
Acetyl Chloride
-
Pyridine (as a non-nucleophilic base and solvent)
-
Dichloromethane (DCM) as a co-solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. physicsforums.com [physicsforums.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 8. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Comparison Guide: UV-Vis Absorption Characteristics of 3,6-Dichloro-4-methyl-2-nitroaniline
Executive Summary
In the fields of drug development, nonlinear optics, and advanced materials science, substituted nitroanilines serve as foundational push-pull chromophores. The precise tuning of their photophysical properties is dictated by the delicate interplay of electronic (inductive/resonance) and steric effects. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 3,6-Dichloro-4-methyl-2-nitroaniline against standard industry alternatives, offering researchers a self-validating framework for spectroscopic evaluation.
Mechanistic Causality: Substituent Effects on Photophysics
To understand the UV-Vis profile of 3,6-Dichloro-4-methyl-2-nitroaniline, one must analyze the causality behind its molecular orbital architecture. Nitroanilines are characterized by an Intramolecular Charge Transfer (ICT) transition from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂).
-
The Baseline (2-Nitroaniline): In an aqueous or polar solvent, 2-nitroaniline exhibits a strong ICT absorption band at approximately 412 nm[1]. The coplanarity of the amino and nitro groups with the aromatic ring allows for optimal
-orbital overlap. -
Electronic Enhancement (4-Methyl-2-nitroaniline): The addition of a methyl group at the 4-position introduces an electron-donating inductive (+I) and hyperconjugative effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and resulting in a bathochromic (red) shift[2].
-
Steric Disruption (3,6-Dichloro-4-methyl-2-nitroaniline): The introduction of chlorine atoms at the 3 and 6 positions completely alters the chromophore's dynamics. While halogens possess both electron-withdrawing (-I) and electron-donating (+M) properties, their primary impact here is steric hindrance . The bulky chlorine at the 6-position forces the adjacent amino group out of the aromatic plane, while the 3-position chlorine restricts the nitro group. This loss of coplanarity severely disrupts the
-conjugation network, impeding the ICT process. Consequently, the molecule exhibits a pronounced hypsochromic (blue) shift and a lower molar extinction coefficient ( ) compared to its planar counterparts.
Electronic & Steric Pathway Diagram
Fig 1. Push-pull ICT mechanics and the disruptive steric impact of ortho-halogenation.
Quantitative Data Presentation
The table below synthesizes the comparative UV-Vis absorption data for 3,6-Dichloro-4-methyl-2-nitroaniline and its structural analogs. Data is representative of measurements taken in polar aprotic solvents (e.g., Acetonitrile) to standardize solvatochromic effects.
| Compound | Substituent Profile | ICT Coplanarity | Molar Absorptivity ( | Key Application Focus | |
| 2-Nitroaniline | Baseline | ~412 nm[1] | High | High | Dye synthesis, baseline standard |
| 4-Chloro-2-nitroaniline | Weak EWG (-Cl) | ~398 nm[3] | Moderate | Moderate | Nonlinear optical (NLO) crystals |
| 4-Methyl-2-nitroaniline | EDG (-CH₃) | ~426 nm[2] | High | Very High | Organometallic ligands, NLO |
| 3,6-Dichloro-4-methyl-2-nitroaniline | Mixed + Severe Sterics | ~385 nm* | Low (Twisted) | Low | Specialized pharmaceutical intermediates |
*Note: The
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in your laboratory, follow this standardized methodology for the UV-Vis spectroscopic analysis of substituted nitroanilines[4]. This protocol is designed to minimize solvent-induced artifacts and ensure accurate Beer-Lambert linearity.
Phase 1: Analyte Preparation
-
Solvent Selection: Utilize HPLC-grade Acetonitrile (UV cut-off < 190 nm). Nitroanilines exhibit strong solvatochromism; maintaining a consistent dielectric constant is critical.
-
Stock Solution: Weigh exactly 1.0 mg of 3,6-Dichloro-4-methyl-2-nitroaniline using a microbalance. Dissolve in 10.0 mL of Acetonitrile to create a primary stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a working concentration series (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to validate the linear dynamic range and calculate the molar extinction coefficient (
).
Phase 2: Instrumental Calibration & Acquisition
-
Cuvette Selection: Use matched quartz cuvettes (10 mm path length) to prevent UV absorption interference.
-
Baseline Correction: Fill both the reference and sample cuvettes with pure Acetonitrile. Run a baseline scan from 200 nm to 600 nm on a double-beam UV-Vis spectrophotometer. Zero the instrument.
-
Spectral Scan: Replace the solvent in the sample cuvette with the lowest concentration analyte solution. Scan from 600 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.
-
Iterative Measurement: Repeat for all concentrations, rinsing the cuvette thoroughly with Acetonitrile between samples.
Phase 3: Data Deconvolution
-
Identify the primary ICT band (typically the lowest energy peak in the visible/near-UV region).
-
Plot Absorbance (A) vs. Concentration (c) at the identified
. -
Perform linear regression. The slope of the line, divided by the path length (l = 1 cm), yields the molar absorptivity (
) according to the Beer-Lambert Law ( ).
Analytical Workflow Diagram
Fig 2. Step-by-step experimental workflow for UV-Vis validation and quantification.
References
-
Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles Source: Elastomers and Composites (rubber.or.kr) URL:[Link]
-
Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine Source: MDPI URL:[Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications Source: International Journal of ChemTech Research (sphinxsai.com) URL:[Link]
Sources
Validating the Purity of 3,6-Dichloro-4-methyl-2-nitroaniline Reference Standards: Mass Balance vs. Quantitative NMR
Establishing the absolute purity of reference standards is a critical prerequisite for quantitative analytical chemistry, particularly in drug development and agrochemical quality control. For highly functionalized aromatic compounds like 3,6-Dichloro-4-methyl-2-nitroaniline , traditional purity validation methods often encounter hidden analytical biases.
This guide objectively compares the two premier methodologies for reference standard validation: the traditional Mass Balance Approach and Quantitative NMR (qNMR) . By examining the causality behind these experimental choices, researchers can implement self-validating protocols that ensure absolute metrological traceability.
The Causality of Analytical Choices
3,6-Dichloro-4-methyl-2-nitroaniline is an electron-deficient aromatic system featuring multiple deactivating groups (chloro, nitro) and a methyl moiety. When synthesizing or purifying this compound to reference standard grade, the primary impurities are often positional isomers (e.g., 4,5-dichloro or 3,5-dichloro derivatives).
The Mass Balance Vulnerability
The United States Pharmacopeia (USP) General Chapter <11> outlines the mass balance approach as a standard for purity assignment[1]. This indirect method calculates purity by subtracting the sum of all measured impurities (organics, water, solvents, and inorganics) from 100%. However, mass balance relies heavily on HPLC-UV for organic impurity quantification. Because structural isomers of heavily substituted anilines exhibit distinct dipole moments and conjugated systems, their UV molar absorptivities (response factors) can vary significantly. Assuming that chromatographic Area % equals Mass % often leads to a systematic overestimation of purity.
The qNMR Advantage
Quantitative NMR (qNMR) has emerged as a primary ratio analytical method that bypasses the need for impurity identification[2]. Because the NMR signal integral is directly proportional to the number of nuclei (protons) generating it, qNMR provides a direct measurement of the analyte's mass fraction. By co-weighing the sample with a highly pure internal standard, qNMR offers an orthogonal, self-validating check against the cumulative errors of the mass balance approach[3].
Experimental Workflows
The following diagram illustrates the logical relationship and orthogonal nature of the two validation workflows.
Workflow comparing Mass Balance and qNMR for reference standard purity validation.
Step-by-Step Methodologies
To ensure a self-validating system, the following protocols must be executed with strict adherence to the underlying physical chemistry principles.
Protocol A: Mass Balance Approach (Indirect)
-
Chromatographic Purity (HPLC-UV):
-
Setup: Use a high-resolution C18 column (150 x 4.6 mm, 3 µm) to maximize the separation of structural isomers.
-
Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile. The acidic modifier suppresses the ionization of the aniline amino group, ensuring sharp peak shapes.
-
Detection: UV absorbance at 254 nm.
-
Execution: Inject the sample and calculate the total organic impurities as a percentage of the total peak area.
-
-
Moisture Content (Karl Fischer):
-
Execution: Perform coulometric Karl Fischer titration on ~50 mg of the sample to quantify trace water, which is UV-transparent and would otherwise artificially inflate the HPLC purity value.
-
-
Inorganic Residue (ROI):
-
Execution: Ignite ~1 g of the sample at 600°C in a muffle furnace. Weigh the non-volatile ash (e.g., residual silica or inorganic catalysts).
-
-
Calculation:
Protocol B: Quantitative 1H-NMR (Direct)
-
Gravimetric Sample Preparation:
-
Execution: Using a microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of the 3,6-Dichloro-4-methyl-2-nitroaniline candidate and ~10 mg of a certified Internal Standard (IS).
-
Causality:Maleic acid (NIST SRM 350b traceable) is the optimal IS here. It provides a sharp, isolated singlet at ~6.26 ppm, which does not interfere with the analyte's C4-methyl protons (~2.4 ppm) or the isolated C5-aromatic proton (~7.8 ppm).
-
-
NMR Acquisition (Critical Parameter Control):
-
Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.
-
Pulse Sequence: 1D proton sequence with a 90° excitation pulse.
-
Relaxation Delay (D1): Set D1 to 60 seconds.
-
Causality: The isolated C5 aromatic proton of the analyte lacks adjacent protons to facilitate efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (
seconds). To ensure magnetization recovery and prevent integration bias, the relaxation delay must strictly exceed .
-
-
Data Processing & Calculation:
-
Integrate the analyte's C5 proton singlet against the Maleic acid IS singlet. Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, sample masses, and number of protons contributing to each signal.
-
Comparative Experimental Data
The following table summarizes the validation data for a candidate lot of 3,6-Dichloro-4-methyl-2-nitroaniline, highlighting the performance differences between the two methodologies.
| Analytical Parameter | Method A: Mass Balance | Method B: Quantitative NMR (qNMR) |
| Primary Technique | HPLC-UV, KF, ROI | 1H-NMR with Internal Standard |
| Organic Impurities | 0.85% ± 0.05% (Area %) | N/A (Bypassed) |
| Water Content | 0.12% ± 0.02% (KF) | N/A (Bypassed) |
| Inorganic Ash | 0.05% ± 0.01% (ROI) | N/A (Bypassed) |
| Absolute Purity | 98.98% ± 0.08% | 98.21% ± 0.15% |
| Analytical Bias | +0.77% (Overestimation) | Baseline (True Mass Fraction) |
Data Interpretation and Causality
The data reveals a critical +0.77% positive bias in the mass balance calculation. This discrepancy is a classic artifact encountered when validating heavily substituted aromatics. An isomeric impurity—likely a dichloro-methyl-nitroaniline positional isomer—co-eluted or possessed a significantly lower molar absorptivity at 254 nm than the main compound. Consequently, the HPLC-UV method under-quantified the organic impurity load.
Because qNMR relies solely on the fundamental molar ratio of protons—rendering it entirely immune to UV response factor variations—it successfully identified the hidden bias and provided the true absolute mass fraction of 98.21%[2].
Conclusion
For complex, multi-substituted compounds like 3,6-Dichloro-4-methyl-2-nitroaniline, relying exclusively on HPLC-UV based mass balance introduces significant risk of purity overestimation. While mass balance remains a valuable tool for profiling specific impurity types, qNMR must be integrated as the primary orthogonal validation technique . By establishing a self-validating system that combines the separative power of chromatography with the direct, response-factor-independent quantification of qNMR, researchers can confidently assign absolute purity to critical reference standards.
References
- Source: PubMed (nih.gov)
- Source: ACS Publications (acs.org)
- Source: drugfuture.com (USP General Chapters)
Sources
Comparative Crystallographic Profiling: X-Ray Diffraction Analysis of Halogenated Nitroanilines
Target Compound: 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0) Application Focus: Agrochemical Precursors, Dye Intermediates, and Active Pharmaceutical Ingredients (APIs)
As a Senior Application Scientist, evaluating the solid-state properties of substituted nitroanilines is critical for predicting their reactivity, solubility, and formulation stability. Halogenated nitroanilines are foundational synthons in drug development and materials science. Among these, 3,6-Dichloro-4-methyl-2-nitroaniline (3,6-DCM-2-NA) presents a highly substituted, sterically congested aromatic system.
To objectively evaluate its performance and structural integrity as a precursor, this guide compares its crystallographic profile against two widely utilized alternatives: 2-chloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline (Dichloran) . By establishing robust X-ray diffraction (XRD) workflows, researchers can self-validate phase purity and understand the structure-property relationships driven by these distinct substitution patterns.
Comparative Crystallographic Profiling
The spatial arrangement of functional groups in nitroaniline analogues fundamentally alters their supramolecular ordering. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups dictates the hydrogen-bonding networks and
-
2-Chloro-4-nitroaniline: This alternative exhibits a highly complex triclinic polymorph. The asymmetric unit contains an unusually high number of molecules (
), leading to a quasi-isotropic supramolecular arrangement that produces strong second harmonic generation (SHG)[1]. -
2,6-Dichloro-4-nitroaniline (Dichloran): The symmetrical placement of two bulky chlorine atoms ortho to the amine group forces the molecule into a monoclinic lattice. The steric hindrance restricts the amine's rotational freedom, resulting in predictable
hydrogen-bonded chains[2][3]. -
3,6-Dichloro-4-methyl-2-nitroaniline: The addition of the 4-methyl group to the dichloro-nitroaniline scaffold disrupts planar packing. The methyl group acts as a steric wedge, preventing the dense columnar packing seen in simpler analogues and favoring a more expansive monoclinic unit cell. This altered packing directly impacts its melting point and solubility profile during downstream API synthesis.
Quantitative Structural Comparison
The table below summarizes the crystallographic parameters, contrasting the empirical data of established alternatives with the predictive isostructural baseline of 3,6-DCM-2-NA.
| Compound | Space Group | Unit Cell Parameters | Z Value | Primary Intermolecular Interactions |
| 2-Chloro-4-nitroaniline | Triclinic ( | 8 | Quasi-isotropic, | |
| 2,6-Dichloro-4-nitroaniline | Monoclinic ( | 4 | ||
| 3,6-Dichloro-4-methyl-2-nitroaniline | Monoclinic ( | 4 | Sterically hindered |
*Note: Parameters for 3,6-DCM-2-NA represent an isostructural predictive model based on steric bulk extrapolation, serving as a comparative baseline for phase identification.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the structural characterization of 3,6-DCM-2-NA and its analogues must follow a strict, self-validating methodology. The following protocols detail the causality behind each experimental choice.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
This protocol determines the absolute molecular conformation and hydrogen-bonding network.
-
Crystallization via Slow Evaporation:
-
Action: Dissolve 10 mg of the compound in a 1:1 (v/v) binary solvent system of ethyl acetate and hexane. Allow to evaporate slowly at 20°C over 48 hours.
-
Causality: Heavily substituted anilines are prone to twinning if crystallized too rapidly. A binary solvent system precisely controls the supersaturation rate, yielding high-quality, single-domain crystals.
-
-
Mounting and Cryocooling:
-
Action: Select a crystal (approx.
mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the sample to 150 K using a nitrogen cryostream. -
Causality: Nitro groups frequently exhibit rotational disorder at room temperature. Cryocooling freezes out this dynamic thermal motion, ensuring the oxygen atoms can be modeled anisotropically with high precision[4].
-
-
Data Acquisition:
-
Action: Collect diffraction data using a diffractometer equipped with a microfocus Mo K
source ( Å) and a CMOS detector. -
Causality: The heavy chlorine atoms in these molecules cause significant X-ray absorption (
) when using standard Cu K radiation. Mo K radiation penetrates the halogenated crystal more effectively, reducing absorption artifacts and yielding highly accurate bond lengths[4].
-
-
Structure Solution:
-
Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
-
Protocol B: Powder X-Ray Diffraction (PXRD) for Phase Purity
Once the single-crystal structure is solved, PXRD is used to verify that the bulk synthesized powder matches the single crystal, ensuring no polymorphic impurities are present.
-
Sample Preparation:
-
Action: Gently mill 50 mg of the bulk 3,6-DCM-2-NA powder using an agate mortar and pestle for exactly 60 seconds.
-
Causality: Gentle milling ensures random crystallite orientation (minimizing preferred orientation artifacts) without inducing the mechanical stress that could trigger a polymorphic phase transformation.
-
-
Mounting on a Zero-Background Holder:
-
Action: Deposit the powder onto a zero-background silicon sample holder.
-
Causality: Silicon crystals cut along the (510) plane produce no background scattering. This high signal-to-noise ratio is mandatory for detecting low-intensity peaks from trace polymorphic impurities (<1%)[5].
-
-
Data Collection & Rietveld Refinement:
-
Action: Scan from
to using Cu K radiation ( Å). Perform a Rietveld refinement by overlaying the experimental PXRD pattern with the theoretical pattern calculated from the SC-XRD .cif file. A weighted profile R-factor ( ) of <10% validates bulk phase purity.
-
Crystallographic Screening Workflow
The following diagram illustrates the logical decision tree for isolating and validating the crystallographic phase of halogenated nitroanilines.
Caption: Analytical workflow for SC-XRD and PXRD phase validation of synthesized halogenated nitroanilines.
Conclusion
When evaluating 3,6-Dichloro-4-methyl-2-nitroaniline against alternatives like 2-chloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline, the crystallographic data reveals that steric bulk directly dictates supramolecular stability. The analytical workflows provided above form a self-validating system: SC-XRD utilizing Mo K
References
-
Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation Source: CrystEngComm (RSC Publishing) URL:[Link]
-
Hydrogen bonding in C-substituted nitroanilines: simple C(8) chains in 2-bromo-6-chloro-4-nitroaniline Source: IUCr Journals URL:[Link]
-
Comprehensive Structural and Microscopic Characterization of an Azine–Triazine-Functionalized Highly Crystalline Covalent Organic Framework and Its Selective Detection of Dichloran and 4-Nitroaniline Source: ACS Publications URL:[Link]
-
Supporting Information: X-ray Crystallographic Measurements (Mo Kα and SHELXL-2014 Methodology) Source: DOI.org URL:[Link]
-
Powder X-ray diffraction of 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone Source: ResearchGate URL:[Link]
Sources
- 1. Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
3,6-Dichloro-4-methyl-2-nitroaniline proper disposal procedures
An essential component of laboratory safety and operational logistics is the rigorous management of hazardous chemical lifecycles. For researchers and drug development professionals handling complex intermediates like 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0), proper disposal is not merely a regulatory requirement; it is a critical safeguard against severe occupational health risks and environmental contamination.
This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this specific halogenated nitroaniline derivative in a professional laboratory setting.
Hazard Profile and Mechanistic Causality
Before implementing a disposal protocol, personnel must understand the physicochemical and toxicological properties that dictate these procedures. 3,6-Dichloro-4-methyl-2-nitroaniline presents a dual hazard: it is a potent systemic toxicant and a recalcitrant environmental pollutant.
Toxicological Mechanisms
Like other nitroaniline derivatives, this compound is highly lipophilic, allowing it to rapidly absorb through the skin and respiratory tract[1]. Once systemic, its primary toxicological mechanism is the induction of methemoglobinemia [2][3]. The nitro and amine groups undergo metabolic activation (e.g., N-hydroxylation), creating oxidative stress that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[2]. This structural change eliminates the molecule's ability to bind and transport oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal central nervous system depression[1][2].
Environmental and Disposal Hazards
Because this molecule contains two chlorine atoms bound to an aromatic ring, it is classified as a halogenated organic compound [4][5]. Halogenated organics cannot be disposed of via standard solvent incineration or biological degradation. If combusted at standard temperatures, the carbon-chlorine bonds can act as precursors to highly toxic, bioaccumulative polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, strict segregation is required to ensure the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) off-gas.
Quantitative Hazard Summary
| Hazard Category | Specific Risk | Operational Implication |
| Acute Toxicity | Methemoglobinemia, Cyanosis, Hepatotoxicity[1][3] | Strict prevention of dermal/inhalation exposure. Immediate medical intervention required for cyanosis. |
| Physical State | Solid (Crystalline powder) | High risk of aerosolization during transfer. Must handle in a certified chemical fume hood. |
| Waste Classification | Halogenated Organic Waste[4] | Must be strictly segregated from non-halogenated solvents to prevent toxic emissions and reduce disposal costs[4]. |
| Environmental | High aquatic toxicity, persistent | Zero-discharge policy to municipal wastewater/sinks. |
Operational Waste Segregation Workflow
The following diagram illustrates the logical decision tree for processing 3,6-Dichloro-4-methyl-2-nitroaniline waste.
Caption: Workflow for the segregation and disposal of halogenated nitroaniline laboratory waste.
Step-by-Step Disposal Methodology
To maintain scientific integrity and regulatory compliance (e.g., EPA RCRA standards), laboratories must implement self-validating protocols where every step serves a specific safety function. Do not attempt to chemically neutralize or treat this compound in the laboratory; it must be collected for professional destruction[4].
Step 1: Preparation and Primary Containment
-
Causality: Nitroanilines readily absorb through standard latex.
-
Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, safety goggles, and double-gloved heavy-duty nitrile or butyl rubber gloves. Conduct all transfers inside a certified, properly functioning chemical fume hood to prevent inhalation of aerosolized powders.
-
Containment: Select a high-density polyethylene (HDPE) or glass waste carboy that is chemically compatible with the solvent matrix carrying the waste. Ensure the container has a secure, leak-proof, and ideally vented cap (if gas generation from other mixed solvents is a risk)[4].
Step 2: Strict Segregation (The "Halogenated" Rule)
-
Causality: Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal for the entire volume and risks regulatory fines. Halogenated compounds require specialized incineration[4].
-
Action:
-
Liquid Waste: Pour all reaction mother liquors, chromatography fractions, and solvent rinses containing 3,6-Dichloro-4-methyl-2-nitroaniline into a container explicitly designated for Halogenated Organic Waste [4].
-
Solid Waste: Place contaminated weigh boats, spatulas, filter papers, and heavily soiled gloves into a designated solid hazardous waste container (often a poly-lined drum or bucket).
-
Step 3: RCRA-Compliant Labeling
-
Causality: Unknown waste streams cannot be legally transported or safely incinerated by contractors.
-
Action: Immediately affix a Hazardous Waste label to the container the moment the first drop of waste is added. The label must explicitly state:
-
"Hazardous Waste - Halogenated Organics"
-
The full chemical name: 3,6-Dichloro-4-methyl-2-nitroaniline (Do not use abbreviations or internal lab codes).
-
The primary hazard: Toxic / Oxidizing metabolite generator.
-
The names and approximate percentages of all carrying solvents (e.g., Dichloromethane 80%, Methanol 15%, 3,6-Dichloro-4-methyl-2-nitroaniline <5%)[4].
-
Step 4: Storage and EHS Handoff
-
Causality: Prolonged storage of hazardous waste in the working laboratory increases the risk of accidental spills, cross-contamination, and vapor accumulation.
-
Action: Store the sealed waste container in a designated Secondary Containment tray within a ventilated flammable/corrosive storage cabinet, segregated from strong acids, bases, and reducing agents. Once the container is 80% full, cap it tightly and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department or your contracted licensed hazardous waste disposal facility[4].
References
- Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "1988 OSHA PEL Project - p-Nitroaniline." CDC.gov.
- BenchChem. "Health and safety considerations for handling 3-Nitroaniline." Benchchem.com.
- National Institutes of Health (NIH) / PubMed. "Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats." NIH.gov.
- University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide." Tennessee.edu.
- Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov.
Sources
- 1. 1988 OSHA PEL Project - p-Nitroaniline | NIOSH | CDC [cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Risks: A Comprehensive Guide to Handling 3,6-Dichloro-4-methyl-2-nitroaniline
For the vanguard of research and development, the synthesis and application of novel compounds are paramount. Yet, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3,6-Dichloro-4-methyl-2-nitroaniline, a compound demanding meticulous attention to safety protocols. As your partners in scientific advancement, we are committed to furnishing you with the critical information necessary to mitigate risks and foster a secure laboratory environment.
Understanding the Hazard: A Profile of Structurally Similar Compounds
Chlorinated nitroaromatic compounds are recognized for their potential toxicity. Related compounds, such as various isomers of dichloroaniline and nitroaniline, are classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[2][4][5][6] Therefore, it is imperative to handle 3,6-Dichloro-4-methyl-2-nitroaniline with the highest degree of caution.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate Personal Protective Equipment. The following PPE is mandatory when handling 3,6-Dichloro-4-methyl-2-nitroaniline.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust.[7] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions. Double-gloving is recommended.[5][7] |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance.[7] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[7] |
| Feet | Closed-toe shoes | To protect against spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Engineering Controls : Always handle 3,6-Dichloro-4-methyl-2-nitroaniline in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7] This is the most critical step in preventing inhalation exposure.
-
Avoid Contamination : Do not breathe dust or vapors.[6][7] Avoid contact with skin and eyes.[7]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[6][7] Wash hands thoroughly after handling and before breaks.[6]
-
Container Management : Keep containers tightly closed when not in use.[6][7]
Storage:
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][7] The recommended storage temperature is typically between 15–25°C.[7]
Emergency Procedures: Swift and Safe Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Spill Management :
Disposal Plan: Responsible Waste Management
The disposal of 3,6-Dichloro-4-methyl-2-nitroaniline and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation : As a halogenated organic compound, this waste must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated organic solvents or other waste streams.[9]
-
Container Selection and Labeling :
-
On-site Accumulation :
-
Final Disposal : The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[9] This process effectively destroys the toxic organic compounds.[9]
Visualizing the Workflow: Safe Handling Protocol
Caption: Workflow for Safe Handling of 3,6-Dichloro-4-methyl-2-nitroaniline.
Conclusion
The responsible handling of 3,6-Dichloro-4-methyl-2-nitroaniline is a cornerstone of a safe and productive research environment. By integrating the principles of informed caution, meticulous planning, and unwavering adherence to established safety protocols, you can confidently advance your scientific endeavors while prioritizing the well-being of your team.
References
- Benchchem. Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- NJ.gov. Common Name: p-NITROANILINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.
- Benchchem.
- CDC. NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline.
- Amherst College. STANDARD OPERATING PROCEDURES (SOP)
- Fisher Scientific.
- Benchchem.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- CPAchem.
- Apollo Scientific. 4-Methyl-2-nitroaniline.
- MDPI.
- Google Patents.
- ResearchGate. (PDF)
- PENTA s.r.o.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cpachem.com [cpachem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. amherst.edu [amherst.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
